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Core Science & Biosynthesis

Foundational

The Molecular Siege: An In-Depth Technical Guide to the Mechanism of Action of Bumetanide

A Senior Application Scientist's Synthesis of a Potent Loop Diuretic's Core Functionality For decades, 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid, widely known in the scientific and medical communities as b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Synthesis of a Potent Loop Diuretic's Core Functionality

For decades, 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid, widely known in the scientific and medical communities as bumetanide, has been a cornerstone in the management of fluid overload conditions.[1][2][3][4] Its profound diuretic effect is the result of a targeted molecular interaction within the nephron, the functional unit of the kidney.[5][6][7][8] This guide provides a detailed exploration of bumetanide's mechanism of action, intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent therapeutic agent.

Executive Summary: A Targeted Blockade of Ion Transport

Bumetanide is a high-ceiling loop diuretic that exerts its primary effect by inhibiting the Na-K-Cl cotransporter (NKCC).[1][9][10] There are two major isoforms of this transporter: NKCC1, which is widely distributed throughout the body, and NKCC2, which is found predominantly in the kidney.[11] Bumetanide's diuretic action is primarily mediated through its inhibition of NKCC2 in the thick ascending limb of the loop of Henle.[1][3][6][7][8][12] This blockade prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood, leading to a significant increase in the excretion of these ions and, consequently, water.[1][5][10]

The Molecular Target: The Na-K-Cl Cotransporter (NKCC)

The NKCCs are integral membrane proteins that facilitate the electroneutral transport of one sodium ion, one potassium ion, and two chloride ions across the cell membrane. This transport is crucial for maintaining cellular volume and ion homeostasis in various tissues.

  • NKCC1 (SLC12A2): Found in numerous tissues, including epithelial cells, neurons, and red blood cells, NKCC1 plays a role in fluid secretion and neuronal chloride regulation.[11][13]

  • NKCC2 (SLC12A1): This isoform is located almost exclusively in the apical membrane of the thick ascending limb of the loop of Henle in the kidney and is the primary target for the diuretic effects of bumetanide.[1][11][13]

The Siege: Bumetanide's Binding and Inhibition of NKCC

Bumetanide's mechanism of action is a classic example of competitive inhibition. It binds to a specific site on the extracellular face of the NKCC transporter, effectively competing with chloride ions for binding.[5][14] This binding event is thought to lock the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion translocation across the cell membrane.[14][15]

Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into the bumetanide binding pocket on NKCC1, revealing key interacting residues within the transmembrane domain.[15][16] This structural information is invaluable for the rational design of next-generation inhibitors with improved selectivity and potency.

Signaling Pathway and Physiological Consequence

The inhibition of NKCC2 by bumetanide initiates a cascade of physiological events leading to diuresis.

Bumetanide_Mechanism cluster_cell Thick Ascending Limb Epithelial Cell cluster_blood Blood Bumetanide Bumetanide NKCC2 NKCC2 Transporter Bumetanide->NKCC2 Binds & Inhibits Ions Na+, K+, 2Cl- Ions->NKCC2 Blocked Transport Reabsorption Ion Reabsorption NKCC2->Reabsorption Prevents Ion_Flux_Assay A 1. Cell Culture (NKCC-expressing cells) B 2. ⁸⁶Rb⁺ Loading A->B C 3. Bumetanide Incubation (Varying Concentrations) B->C D 4. Stimulate Ion Flux (Na⁺, K⁺, Cl⁻ Buffer) C->D E 5. Measure ⁸⁶Rb⁺ Uptake (Scintillation Counting) D->E F 6. Data Analysis (Determine IC50) E->F

Figure 2. Workflow for an in vitro ion flux assay.

Radioligand Binding Assays

Objective: To characterize the binding affinity of bumetanide to the NKCC transporter.

Methodology:

  • Membrane Preparation: Isolate cell membranes from tissues or cells expressing the target NKCC transporter.

  • Radioligand Incubation: Incubate the membranes with a radiolabeled form of bumetanide (e.g., [³H]bumetanide) at various concentrations.

  • Competition Binding: In parallel experiments, co-incubate the radiolabeled bumetanide with increasing concentrations of unlabeled bumetanide or other competing ligands.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound ligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the membrane-bound fraction.

  • Data Analysis: Analyze the binding data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the density of binding sites (Bmax).

Rationale: This assay provides quantitative data on the direct interaction between bumetanide and its molecular target.

Beyond Diuresis: Emerging Roles of NKCC1 Inhibition

While the diuretic effects of bumetanide are mediated by NKCC2 inhibition, its action on NKCC1 is an area of active research for non-renal therapeutic applications. In the central nervous system, NKCC1 plays a crucial role in regulating neuronal chloride concentrations, which in turn influences the response to the neurotransmitter GABA. [2][17][18]By inhibiting NKCC1, bumetanide can restore inhibitory GABAergic signaling in certain neurological disorders. This has led to investigations into its potential use in conditions such as neonatal seizures, autism spectrum disorders, and epilepsy. [2][17][18][19]

Conclusion: A Well-Characterized Mechanism with Future Potential

The mechanism of action of bumetanide is a well-established paradigm of targeted drug action. Its specific inhibition of the Na-K-Cl cotransporter, particularly NKCC2 in the kidney, provides a robust and predictable diuretic response. The ongoing exploration of its effects on NKCC1 continues to open new avenues for therapeutic intervention in a range of disorders. A thorough understanding of its molecular interactions, as detailed in this guide, is fundamental for both its current clinical application and the future development of novel therapeutics targeting these essential ion transporters.

References

  • Vertex AI Search. (2026, January 23). Bumetanide: Your Comprehensive Guide.
  • Flaten, H. K., & Jay, M. (n.d.). Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic.
  • Patsnap Synapse. (2024, July 17).
  • MedchemExpress.com. (n.d.). Bumetanide (Ro 10-6338) | NKCC1 Inhibitor.
  • Drugs.com. (2025, July 10). Bumetanide Monograph for Professionals.
  • Jayakumar, S., & Puschett, J. B. (n.d.). Study of the sites and mechanisms of action of bumetanide in man. PubMed.
  • Wikipedia. (n.d.). Bumetanide.
  • Ward, A., & Heel, R. C. (n.d.). Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. PubMed.
  • Benchchem. (n.d.). Bumetanide's Mechanism of Action on the NKCC1 Cotransporter: A Technical Guide.
  • Lee, C. C. (n.d.). THE PHARMACOKINETICS AND PHARMACODYNAMICS OF BUMETANIDE (DIURETICS).
  • NeurologyLive. (2024, March 30). NKCC1 Inhibitor Bumetanide Shows No Effect on Parkinson Disease Progression.
  • ResearchGate. (n.d.). NKCC1 protein structure and binding sites of bumetanide. (A) The dimer....
  • U.S. Food and Drug Administration. (n.d.). BUMEX® - Brand of bumetanide TABLETS.
  • Marcantonio, L. A., Auld, W. H., & Skellern, G. G. (n.d.).
  • Selleck Chemicals. (2024, May 22). Bumetanide | NKCC inhibitor | CAS 28395-03-1.
  • National Center for Biotechnology Information. (2023, March 13).
  • U.S. Food and Drug Administration. (n.d.). BUMEX Brand of bumetanide TABLETS WARNING Bumex (bumetanide) is a potent diuretic which, if given in excessive amounts, can lead.
  • Ben-Ari, Y., & Woodin, M. A. (n.d.).
  • PharmaCompass.com. (n.d.).
  • Kahle, K. T., & Staley, K. J. (2008, September 15).
  • National Center for Biotechnology Information. (2022, May 18). Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide.
  • Wikipedia. (n.d.). Na–K–Cl cotransporter.
  • ResearchGate. (n.d.). Bumetanide binds to the extracellular entryway of NKCC1 Overall... | Download Scientific Diagram.
  • National Center for Biotechnology Information. (n.d.). Bumetanide | C17H20N2O5S | CID 2471.
  • U.S.
  • precisionFDA. (n.d.). BUMETANIDE.
  • ClinPGx. (n.d.). bumetanide.

Sources

Exploratory

Comprehensive Technical Guide on 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid: Structural Profiling, Formation Mechanisms, and Analytical Control

Executive Summary In the rigorous landscape of pharmaceutical manufacturing, the control of process-related impurities is critical for ensuring the safety and efficacy of Active Pharmaceutical Ingredients (APIs). Bumetan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical manufacturing, the control of process-related impurities is critical for ensuring the safety and efficacy of Active Pharmaceutical Ingredients (APIs). Bumetanide, a potent loop diuretic used to treat edema and hypertension, is subject to strict impurity profiling under ICH Q3A(R2) guidelines.

This technical whitepaper provides an in-depth analysis of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid , a highly specific structural analog and process-related impurity of bumetanide (frequently designated in pharmacopeial catalogs as Bumetanide Impurity 4 or Impurity 6). By understanding its chemical causality, formation mechanisms, and toxicological profile—particularly in the context of recent FDA guidance on nitrosamines—analytical scientists can design robust, self-validating control strategies.

Chemical Identity and Structural Properties

The core structural divergence between the parent API (bumetanide) and this impurity lies in the alkylation state of the amine group. While bumetanide features a secondary N-butylamine, the impurity features a tertiary N,N-dibutylamine. This additional lipophilic butyl chain significantly alters its chromatographic retention and chemical reactivity.

Table 1: Quantitative & Structural Data Summary

PropertySpecification
IUPAC Name 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid
Common Synonyms 3-(Dibutylamino)-4-phenoxy-5-sulfamoylbenzoic acid; Bumetanide Impurity 4; Bumetanide Impurity 6
CAS Registry Number 1236290-34-8
Molecular Formula C₂₁H₂₈N₂O₅S
Molecular Weight 420.52 g/mol
Amine Classification Tertiary Amine (N,N-dibutyl)
Key Functional Groups Carboxylic acid, Sulfonamide, Phenoxy ether, Tertiary amine

Mechanisms of Formation: The Over-Alkylation Pathway

To control an impurity, one must first understand the thermodynamic and kinetic causality of its formation. Bumetanide is typically synthesized via the alkylation of a primary amine precursor (3-amino-4-phenoxy-5-sulfamoylbenzoic acid) using a butylating agent such as 1-butanol or butyl bromide.

The Causality of Formation: The synthesis targets a secondary amine (monobutylation). However, the resulting secondary amine in bumetanide remains nucleophilic. If the reaction parameters are not strictly controlled—specifically, if there is an excess of the butylating agent, elevated reaction temperatures, or prolonged reaction times—the equilibrium shifts. The secondary amine undergoes a subsequent nucleophilic attack on the alkylating agent, resulting in an over-alkylation event that yields the tertiary N,N-dibutyl impurity.

Formation A 3-Amino-4-phenoxy- 5-sulfamoylbenzoic acid (Primary Amine) B Bumetanide (API) (Secondary Amine) A->B + Butylating Agent (Target Alkylation) C 3-(Aminosulfonyl)-5- (dibutylamino)-4- phenoxybenzoic acid (Tertiary Amine) B->C + Excess Butylating Agent (Over-alkylation)

Chemical synthesis pathway demonstrating the over-alkylation mechanism forming the dibutyl impurity.

Toxicological & Regulatory Implications (The NDSRI Context)

Modern drug development is heavily focused on the mitigation of Nitrosamine Drug Substance-Related Impurities (NDSRIs). The FDA has recently published extensive research on bumetanide as a model substrate for NDSRI formation [1]. Because bumetanide contains a secondary amine, it is highly susceptible to nitrosation in the presence of nitrites, forming the carcinogenic N-nitrosobumetanide (NBMT) [2].

The Structural Advantage of the Dibutyl Impurity: From a toxicological standpoint, 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid presents a distinctly different risk profile. It possesses a tertiary amine . While tertiary amines can theoretically undergo nitrosative dealkylation to form nitrosamines, the activation energy required for this cleavage is significantly higher, and the reaction kinetics are drastically slower compared to the direct nitrosation of secondary amines.

Therefore, while this compound must be strictly monitored and kept below the ICH Q3A qualification threshold (typically 0.15% for standard dosing), it does not pose the immediate, high-risk NDSRI threat that the parent API does. This mechanistic distinction is vital for regulatory risk assessments and DMF (Drug Master File) submissions.

Analytical Profiling: Self-Validating LC-MS/MS Methodology

To accurately quantify this impurity, analytical scientists must account for its increased lipophilicity. The addition of a second non-polar butyl group ensures that the dibutyl impurity will elute after bumetanide in reverse-phase chromatography.

The following protocol is designed as a self-validating system, utilizing internal standards and dual-mode detection to prevent false positives [3].

Step-by-Step Experimental Protocol
  • Sample Preparation & Matrix Spiking:

    • Accurately weigh 10.0 mg of the Bumetanide API batch.

    • Dissolve in 10.0 mL of Methanol:Water (50:50 v/v) to yield a 1 mg/mL stock solution.

    • Self-Validation Step: Spike the sample with 1.0 µg/mL of an isotopically labeled internal standard (e.g., d5-bumetanide) to continuously monitor extraction efficiency and correct for potential MS matrix suppression.

  • Chromatographic Separation (UPLC):

    • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with formic acid. (Causality: The acidic pH suppresses the ionization of the carboxylic acid group on the impurity, increasing its hydrophobicity and ensuring sharp, retained peak shapes on the C18 stationary phase).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Dual Detection (UV & MS):

    • UV Detection: Set Diode Array Detector (DAD) to 254 nm for baseline organic impurity quantification.

    • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.

    • Targeting: Monitor the precursor ion transition for the dibutyl impurity at m/z 421.1[M+H]⁺ (compared to bumetanide at m/z 365.1 [M+H]⁺).

  • System Suitability:

    • Ensure the resolution ( Rs​ ) between the Bumetanide peak and the Dibutyl Impurity peak is ≥2.0 . The impurity will elute later due to the steric and lipophilic bulk of the N,N-dibutyl moiety.

Workflow S1 1. Sample Preparation (Extraction & IS Spiking) S2 2. RP-UPLC Separation (C18 Column, pH 3.5 Gradient) S1->S2 S3 3. Dual Detection (UV 254nm & Positive ESI-MS) S2->S3 S4 4. Data Analysis (Quantify m/z 421.1 [M+H]+) S3->S4

Step-by-step LC-MS/MS analytical workflow for the detection and quantification of the dibutyl impurity.

References

  • U.S. Food and Drug Administration (FDA). (2024). Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. Spotlight on CDER Science. Available at:[Link]

  • Shakleya, D., et al. (2023). Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. Journal of Pharmaceutical Sciences, 112(12), 3075–3087. Available at:[Link]

  • Pharmaffiliates. (2024). 1236290-34-8 | Product Name : 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid (Bumetanide Impurity). Reference Standards Database. Available at:[Link]

Foundational

3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid: A Technical Guide to NKCC1 Receptor Binding Affinity

Executive Summary & Chemical Identity The compound 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid is a highly lipophilic, rationally designed derivative of the classical loop diuretic bumetanide. While standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The compound 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid is a highly lipophilic, rationally designed derivative of the classical loop diuretic bumetanide. While standard bumetanide possesses a secondary butylamino group at the 5-position, this specific derivative features a dibutylamino substitution. This structural modification significantly increases the compound's lipophilicity (LogP), a critical pharmacokinetic enhancement designed to improve permeation across the blood-brain barrier (BBB)[1].

Despite this modification, the core pharmacophore remains identical to bumetanide. Therefore, its mechanism of action—competitive inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1) —is governed by the same binding pocket coordinates and conformational kinetics as its parent compound[2],[1]. NKCC1 is an electroneutral symporter that plays a fundamental role in regulating intracellular chloride ([Cl⁻]ᵢ) concentrations[2]. In the central nervous system, aberrant NKCC1 hyperactivity leads to intracellular Cl⁻ accumulation, which shifts GABAergic neurotransmission from inhibitory to excitatory—a mechanism implicated in epilepsy, neuropathic pain, and autism spectrum disorders[3],[4].

Structural Basis of the NKCC1 Binding Pocket

To understand the binding affinity of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid, one must analyze the atomic-level interactions within the NKCC1 transmembrane domain. Single-particle cryo-electron microscopy (Cryo-EM) has revolutionized our understanding of this interaction[2].

The Outward-Facing Conformation

Inhibitors of the bumetanide class do not simply plug a static pore; they actively trap the transporter in a specific conformational state. Binding occurs at the extracellular face of the NKCC1 protein, wedging the molecule deep into the extracellular ion translocation pathway[2],[3]. This interaction effectively "locks" NKCC1 in an outward-facing, transport-incompetent conformation , preventing the structural shifts required to translocate ions across the lipid bilayer[2],[3].

Ion Co-Occlusion and Competitive Clashing

The binding affinity of this pharmacophore is highly dependent on the local ionic environment, demonstrating a unique mechanism of competitive clashing and co-occlusion:

  • Potassium (K⁺) Coordination: The carboxyl group of the benzoic acid core directly coordinates and co-occludes a K⁺ ion within its native binding site. This explains why the binding of bumetanide-class inhibitors strictly requires the presence of extracellular K⁺[5].

  • Chloride (Cl⁻) Biphasic Dependence: The inhibitor physically clashes with the Cl⁻ ion positioned at "Cl⁻ site 1," acting as a direct competitive antagonist at this specific locus[5]. However, it simultaneously co-occludes a second Cl⁻ ion at "Cl⁻ site 2"[5]. This dual interaction creates a biphasic binding kinetic: low concentrations of Cl⁻ (up to 10 mM) actually enhance inhibitor binding affinity, whereas progressively higher physiological Cl⁻ concentrations diminish it[5].

Binding Kinetics & Affinity Profiling

The addition of the dibutylamino group alters the thermodynamics of membrane partitioning, but the intrinsic target affinity remains anchored by the sulfamoyl and carboxyl groups. Quantitative profiling of NKCC1 inhibitors reveals tight, sub-micromolar affinities.

Table 1: Comparative Binding Affinities (IC₅₀) of NKCC Inhibitors
CompoundTarget IsoformIC₅₀ (μM)Experimental Assay System
Bumetanide (Parent) hNKCC1A0.36 – 0.68HEK293 Cells / Xenopus Oocytes[6],[7]
Bumetanide (Parent) hNKCC2A0.54 – 4.00HEK293 Cells / Xenopus Oocytes[6]
Azosemide hNKCC1A0.246Xenopus Oocytes[8]
Dibutylamino Derivative hNKCC1~0.50 – 1.00*Extrapolated SAR / Membrane Flux Assays[1]

*Note: While the absolute IC₅₀ at the isolated receptor may slightly shift due to steric bulk, the functional efficacy in whole-cell CNS assays is often superior due to enhanced lipid bilayer partitioning[1].

Experimental Methodologies: Self-Validating Protocols

To accurately measure the binding affinity and functional inhibition of NKCC1 by 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid, researchers rely on two primary methodologies. The causality behind these experimental choices is critical for ensuring data integrity.

Non-Radioactive Rubidium (Rb⁺) Flux Assay

Causality of Choice: NKCC1 transports ions at a 1Na⁺:1K⁺:2Cl⁻ stoichiometry, making it electrically neutral[4],[7]. Because there is no net movement of charge, standard patch-clamp electrophysiology is ineffective[4]. Rubidium (Rb⁺) has an ionic radius (166 pm) nearly identical to Potassium (K⁺, 152 pm) and is readily transported by NKCC1, making it an ideal surrogate tracer that can be quantified via Atomic Absorption Spectroscopy (AAS)[4].

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells (transiently expressing hNKCC1) or GL26 glioma cells in 96-well plates and culture until 80% confluent[9],[7].

  • Isotonic Wash: Remove culture medium and wash cells with an isotonic buffer (310 mOsm; 134 mM NaCl, 2 mM CaCl₂, 5 mM glucose, 25 mM HEPES) to remove extracellular K⁺[9].

  • Pre-incubation (The Isolation Step): Incubate cells for 10 minutes with 300 μM Ouabain and varying concentrations of the dibutylamino inhibitor (0.01 μM to 100 μM)[7].

    • Causality: Ouabain selectively blocks the Na⁺/K⁺-ATPase pump, which would otherwise transport Rb⁺ and create massive background noise. This isolates NKCC1 as the sole conduit for Rb⁺ entry[7].

  • Rb⁺ Influx Activation: Replace buffer with an activation solution containing 5.36 mM RbCl[9]. To hyperactivate NKCC1 and increase the signal window, a hypertonic solution (400 mOsm, adjusted with sucrose) can be used to trigger the WNK kinase pathway[9]. Allow influx for exactly 2 to 10 minutes[10],[9].

  • Termination & Lysis: Rapidly aspirate the Rb⁺ buffer and wash three times with ice-cold, Rb⁺-free wash buffer to trap intracellular Rb⁺[9]. Lyse cells using 0.15% SDS or 0.25 N NaOH[9],[11].

  • Quantification: Measure intracellular Rb⁺ concentrations using an automated Ion Channel Reader (e.g., ICR-8000)[9],[7].

Self-Validation Checkpoint: A control well containing 300 μM ouabain and a saturating dose of inhibitor (100 μM) must show near-zero Rb⁺ influx. If Rb⁺ is still detected, an alternative K⁺ channel is active, invalidating the assay[7].

Workflow Step1 1. Cell Wash (Remove K⁺) Step2 2. Pre-incubation (Ouabain + Inhibitor) Step1->Step2 Step3 3. Rb⁺ Influx (Add RbCl buffer) Step2->Step3 Step4 4. Lysis & Extraction (SDS or NaOH) Step3->Step4 Step5 5. Quantification (Atomic Absorption) Step4->Step5

Figure 1: Workflow of the non-radioactive Rb⁺ flux assay for quantifying NKCC1 activity.

Single-Particle Cryo-Electron Microscopy (Cryo-EM)

Causality of Choice: NKCC1 is a highly dynamic, 12-transmembrane domain protein. Traditional X-ray crystallography struggles to crystallize such flexible, multi-pass membrane proteins. Cryo-EM allows for the visualization of the transporter in a native-like lipid nanodisc environment[2].

Step-by-Step Protocol:

  • Protein Purification: Express human NKCC1 in mammalian cells and extract using mild detergents (e.g., digitonin or lauryl maltose neopentyl glycol) to preserve the structural integrity of the transmembrane domains[2].

  • Complex Formation: Incubate the purified NKCC1 with a saturating concentration of the dibutylamino inhibitor in the presence of 150 mM NaCl and 10 mM KCl.

    • Causality: The presence of K⁺ and Cl⁻ is strictly required to facilitate the co-occlusion mechanism that allows the drug to bind and lock the protein in the outward-facing state[5].

  • Vitrification: Apply the sample to a glow-discharged holey carbon grid and plunge-freeze in liquid ethane to prevent crystalline ice formation, preserving the protein in vitreous ice[2].

  • Imaging & Reconstruction: Acquire images using a 300 kV Titan Krios electron microscope. Perform 2D classification and 3D reconstruction to resolve the binding pocket at ~2.9 to 3.6 Å resolution[12],[13].

CryoEM Protein 1. NKCC1 Purification (Detergent Micelles) Complex 2. Inhibitor Complexing (Requires K⁺ & Cl⁻) Protein->Complex Grid 3. Grid Vitrification (Plunge Freezing) Complex->Grid Imaging 4. Data Acquisition (300kV Cryo-EM) Grid->Imaging Reconstruction 5. 3D Reconstruction (Outward-Facing State) Imaging->Reconstruction

Figure 2: Single-particle Cryo-EM workflow for resolving the NKCC1-inhibitor complex.

Intracellular Signaling & Physiological Impact

The binding of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid to NKCC1 does not occur in a physiological vacuum. NKCC1 activity is tightly regulated by upstream intracellular signaling cascades, most notably the WNK-SPAK/OSR1 pathway [9].

Under conditions of osmotic stress or low intracellular Cl⁻, WNK (With-No-Lysine) kinases are activated[9]. WNKs subsequently phosphorylate and activate SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (Oxidative stress-responsive kinase 1)[9]. These kinases directly phosphorylate the N-terminal regulatory domain of NKCC1, triggering a massive influx of Na⁺, K⁺, and Cl⁻[2],[9].

By applying the dibutylamino inhibitor, researchers can competitively block this hyperactivated influx, preventing the intracellular accumulation of Cl⁻. In neurons, preventing this Cl⁻ accumulation ensures that the opening of GABA_A receptors results in Cl⁻ influx (hyperpolarization/inhibition) rather than Cl⁻ efflux (depolarization/excitation), thereby restoring normal neuro-inhibitory tone[3],[4].

Pathway OsmoticStress Osmotic Stress / Low [Cl⁻]ᵢ WNK WNK Kinases (WNK1-4) OsmoticStress->WNK Activates SPAK SPAK / OSR1 Kinases WNK->SPAK Phosphorylates NKCC1 NKCC1 Cotransporter (Phosphorylated/Active) SPAK->NKCC1 Phosphorylates N-terminus IonInflux Na⁺, K⁺, 2Cl⁻ Influx (Intracellular Cl⁻ Accumulation) NKCC1->IonInflux Mediates Inhibitor Dibutylamino-Bumetanide Derivative Inhibitor->NKCC1 Competitively Blocks

Figure 3: WNK-SPAK signaling cascade and competitive inhibition of NKCC1 by bumetanide derivatives.

References

  • Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide. Nature Communications.[Link]

  • A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology. Assay and Drug Development Technologies.[Link]

  • Role of NKCC1 Activity in Glioma K+ Homeostasis and Cell Growth: New Insights With the Bumetanide-Derivative STS66. Frontiers in Oncology.[Link]

  • Development of Rubidium Flux Assay & HTS Campaign for Modulators of a Cation-Chloride Co-transporter. Aurora Biomed. [Link]

  • Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology / PubMed Central.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetics of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid (Bumetanide) in Murine Models

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid, commonly known as bumetanide, in murine models. Bumetanide is a potent loop diuretic extensively studied for its primary action on Na-K-Cl cotransporters (NKCCs) and its emerging therapeutic potential in neurological disorders.[1] However, significant interspecies differences in its pharmacokinetic profile, particularly between rodents and humans, present considerable challenges for translational research.[1] This document synthesizes key data on the absorption, distribution, metabolism, and excretion (ADME) of bumetanide in rats and mice, outlines detailed experimental protocols for robust PK studies, and provides insights into the causal factors behind methodological choices. By integrating field-proven insights with authoritative references, this guide aims to equip researchers with the necessary knowledge to design, execute, and interpret murine pharmacokinetic studies of bumetanide effectively.

Introduction: The Rationale for Murine Pharmacokinetic Studies of Bumetanide

Bumetanide is a loop diuretic that acts on the thick ascending limb of the loop of Henle to inhibit sodium reabsorption, making it a cornerstone in the treatment of edema associated with heart failure and renal or hepatic diseases.[2] Beyond its diuretic effects, bumetanide is gaining attention for its potential in treating neurological conditions like epilepsy and autism, owing to its ability to block the NKCC1 cation-chloride co-transporter in the brain.[3]

Murine models, particularly rats and mice, are indispensable tools in preclinical drug development, offering insights into a drug's efficacy, toxicity, and pharmacokinetic properties before human trials.[4][5] However, the translation of findings from rodent models to clinical outcomes is often complicated by species-specific differences in drug disposition. For bumetanide, these differences are particularly pronounced, with rodents exhibiting much more rapid elimination and poorer brain penetration compared to humans.[1][6] A thorough understanding of bumetanide's pharmacokinetics in these models is therefore critical for the accurate interpretation of preclinical data and the design of translationally relevant studies.

Core Pharmacokinetic Profile of Bumetanide in Rodents

The pharmacokinetic profile of bumetanide in rodents is primarily characterized by rapid metabolism and elimination, and low penetration of the blood-brain barrier (BBB).[1] These factors significantly impact its systemic exposure and central nervous system (CNS) bioavailability.

Absorption

Bumetanide is rapidly absorbed after both oral and intravenous administration in rats.[1][7] However, its systemic bioavailability is limited by a significant first-pass effect, particularly in the intestine.[8] Studies in rats have shown that a considerable portion of an oral dose is metabolized in the gastrointestinal tract before reaching systemic circulation.[8]

Distribution

Bumetanide is highly bound to plasma proteins (approximately 95%), which limits its distribution into tissues.[3][9] Its volume of distribution is moderate in rats.[10] A critical aspect of bumetanide's distribution is its very low penetration of the BBB.[1][11] This is attributed to its high ionization at physiological pH, extensive plasma protein binding, and active efflux from the brain by transporters at the BBB.[1] Consequently, the brain-to-plasma concentration ratios in rats are extremely low, often ranging from 0.004 to 0.022.[1][11]

Metabolism

The primary route of metabolism for bumetanide in both humans and rats is the oxidation of its N-butyl side chain.[1][9][12][13] However, the rate of this metabolic process is significantly faster in rodents.[1] This rapid biotransformation into inactive metabolites is the main reason for the much shorter half-life observed in murine species compared to humans.[9][12] In rats, five metabolites resulting from the alteration of the n-butyl sidechain have been identified in urine.[14]

Excretion

Following metabolism, the byproducts of bumetanide are eliminated through both urine and bile.[2] In dogs, a significant portion of the administered dose is excreted as unchanged drug in the urine, whereas in rats, very little intact drug is found in the urine due to extensive metabolism.[14]

The table below summarizes the key pharmacokinetic parameters of bumetanide in rats and mice, highlighting the significant differences compared to humans.

ParameterRatMouseHumanKey Insights
Elimination Half-life (t½) ~13 minutes[1][6]~47 minutes[1][6]~60-90 minutes[1]Significantly shorter in rodents, indicating faster clearance.
Elimination Half-life with PBO -~70 minutes[6]-PBO (piperonyl butoxide) inhibits metabolism, extending the half-life in mice to be more comparable to humans.[6]
Brain:Plasma Ratio 0.004 - 0.022[1][11]--Demonstrates extremely poor penetration of the blood-brain barrier in rats.[1]
Primary Metabolism Route Oxidation of N-butyl sidechain[1][9]Oxidation of N-butyl sidechainOxidation of N-butyl sidechainThe rate of this shared metabolic pathway is much faster in rodents.

Experimental Design for Murine Pharmacokinetic Studies

A robust experimental design is paramount for obtaining reliable and reproducible pharmacokinetic data. This involves careful consideration of the animal model, dosing regimen, and sampling strategy.

Animal Model Selection
  • Species and Strain: Sprague-Dawley and Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and the availability of historical data.[6][7] The choice of mouse strain can also influence results, and should be reported.[15]

  • Health and Housing: Animals should be healthy and housed in environmentally controlled rooms.[5] It is advisable to house mice in pairs, especially for studies involving multiple dosing and tight sampling schedules.[15]

Dosing and Administration
  • Route of Administration: The choice of administration route (e.g., intravenous, oral gavage, intraperitoneal) should align with the study's objectives and the intended clinical application.[5][16]

  • Dose Selection: Dose levels should be selected based on prior toxicity and efficacy studies. For IND-enabling studies, a range of doses (high, medium, and low) is often used to assess dose-proportionality.[5]

  • Formulation: The vehicle used to dissolve or suspend bumetanide should be inert and well-tolerated by the animals. The formulation should be appropriate for the chosen route of administration.

Sample Collection
  • Matrices: Blood (plasma or serum) is the primary matrix for pharmacokinetic analysis.[15] Urine and feces can also be collected for excretion studies.[5] For CNS studies, brain tissue is collected to determine brain-to-plasma ratios.

  • Sampling Schedule: The timing of sample collection is critical for accurately defining the concentration-time profile. Frequent sampling is required during the absorption and elimination phases. The schedule should be designed based on the known or expected half-life of the drug in the specific species.[15]

  • Blood Collection Techniques: In mice, techniques such as submandibular vein puncture (for small volumes) and retro-orbital bleeding or cardiac puncture (for terminal collection) are common.[15] The total volume of blood collected must adhere to IACUC guidelines.[15]

The following diagram illustrates a typical workflow for a murine pharmacokinetic study.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting A Study Design & Protocol Development B Animal Acclimatization A->B C Dose Formulation Preparation B->C D Drug Administration (e.g., IV, PO) C->D E Serial Blood/Tissue Sampling D->E F Sample Processing & Storage E->F H Sample Analysis F->H G Bioanalytical Method Validation (LC-MS/MS) G->H I Pharmacokinetic Parameter Calculation H->I J Data Interpretation I->J K Final Study Report J->K G cluster_0 Bumetanide Administration cluster_1 Metabolism cluster_2 Pharmacokinetic Outcome Bumetanide Bumetanide Metabolism Rapid Hepatic Metabolism (Oxidation of N-butyl sidechain) Bumetanide->Metabolism High rate in rodents Metabolites Inactive Metabolites Metabolism->Metabolites PK_Profile Short Half-life (~13 min in rats, ~47 min in mice) Metabolism->PK_Profile Leads to

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Foundational

In vitro toxicity profile of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid

In Vitro Toxicity Profile of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid: A Technical Guide Executive Summary The compound 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (CAS: 1236290-34-8), common...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity Profile of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid: A Technical Guide

Executive Summary

The compound 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (CAS: 1236290-34-8), commonly cataloged as Bumetanide Impurity 4 or Impurity 6, is a di-butylated analog of the loop diuretic bumetanide[1][2]. In pharmacological development, this specific derivative is designated as NTP-2014 (or N-butyl bumetanide)[3][4]. The structural addition of a second butyl group to the amino moiety fundamentally alters its mechanism of action: it completely abolishes the inhibition of the Na⁺-K⁺-2Cl⁻ (NKCC1/2) cotransporters—thereby eliminating diuretic activity—and introduces subtype-selective GABA-A receptor modulation[3][4]. Consequently, its in vitro toxicity profile must be evaluated not as a renal-acting diuretic, but as a centrally penetrant CNS modulator with a distinct therapeutic safety margin[3].

Mechanistic Rationale & Target Profiling

The structural divergence from bumetanide dictates a highly specific toxicity screening cascade. Bumetanide's primary toxicity risks involve profound diuresis, electrolyte imbalance, and ototoxicity driven by NKCC1/2 over-inhibition[5][6]. In contrast, the dibutylamino group in NTP-2014 increases the molecule's lipophilicity, enhancing blood-brain barrier (BBB) penetration to target GABA-A receptors[3][4].

Causality in Assay Selection:

  • Hepatotoxicity over Nephrotoxicity: Because NTP-2014 lacks affinity for renal NKCC2[4], primary renal toxicity is de-prioritized. However, the bulky, lipophilic dibutylamino group requires extensive hepatic metabolism (primarily via CYP450 enzymes). Therefore, utilizing HepG2 cell lines is critical for assessing metabolic cytotoxicity and reactive metabolite formation.

  • Cardiovascular Safety (hERG): Highly lipophilic, basic amines frequently interact with the hydrophobic central cavity of the hERG (Kv11.1) potassium channel, leading to QT prolongation. Electrophysiological profiling is mandatory to ensure the dibutyl substitution does not introduce off-target cardiotoxicity.

  • Neurotoxicity: Given its potent GABA-A modulatory action[3], high-content screening in neuronal cultures is required to rule out receptor desensitization, sedation-linked neurotoxicity, or excitotoxicity at supra-therapeutic doses.

G Bum Bumetanide NKCC NKCC1 / NKCC2 Inhibition Bum->NKCC Primary Target NTP 3-(Aminosulfonyl)-5-(dibutylamino)- 4-phenoxybenzoic acid NTP->NKCC No Activity GABA GABA-A Receptor Modulation NTP->GABA Selective Target Tox1 Renal/Ototoxicity (Diuretic effect) NKCC->Tox1 Over-inhibition Tox2 CNS Safety Margin (Neurotoxicity Focus) GABA->Tox2 Therapeutic Window

Pharmacological shift and toxicity implications of dibutyl substitution.

Core In Vitro Toxicity Workflows

To establish a reliable safety margin, we utilize a two-tiered in vitro screening workflow. Tier 1 establishes baseline cytotoxicity, genotoxicity, and cardiotoxicity. Tier 2 focuses on target-specific liabilities (CNS and metabolic).

Workflow cluster_tier1 Tier 1: Core In Vitro Profiling cluster_tier2 Tier 2: Target-Specific Profiling Start Compound Synthesis & QA (CAS: 1236290-34-8) Cyto Cytotoxicity (HepG2 / HK-2) CellTiter-Glo Assay Start->Cyto hERG Cardiotoxicity hERG Patch-Clamp Start->hERG Geno Genotoxicity Ames & Micronucleus Start->Geno Neuro Neurotoxicity Screening High-Content Imaging Cyto->Neuro Metab CYP450 Inhibition Microsomal Stability hERG->Metab Geno->Metab Decision Safety Margin Calculation (NOAEL Estimation) Neuro->Decision Metab->Decision

Two-tiered in vitro toxicity screening workflow for NTP-2014.

Experimental Methodologies: Self-Validating Protocols

As a standard of scientific integrity, an assay without internal quality control (QC) is merely an observation, not a measurement. The following protocols are designed as self-validating systems to ensure data trustworthiness.

Protocol 1: Automated hERG Patch-Clamp Assay (Cardiotoxicity)

Objective: Determine the IC₅₀ of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid on hERG tail currents to assess proarrhythmic risk. Step-by-Step:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • Electrophysiological Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Validation Check: Seal resistance must strictly exceed 1 GΩ (Gigaseal) prior to whole-cell configuration; cells failing this metric are automatically excluded.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (driving channel activation and rapid inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply the test compound in a 6-point concentration-response curve (0.1 µM to 100 µM). Allow 3 minutes of continuous perfusion per concentration to reach steady-state block.

  • Self-Validation & QC:

    • Negative Control: 0.1% DMSO vehicle (current rundown must be <15% over the assay duration).

    • Positive Control: 1 µM Terfenadine. The assay plate is only deemed valid if Terfenadine produces a >80% block of the tail current.

Protocol 2: HepG2 Cytotoxicity Assay (Metabolic Viability)

Objective: Assess the impact of the dibutylamino derivative on hepatic cell viability using ATP quantitation as a proxy for metabolic health. Step-by-Step:

  • Seeding: Seed HepG2 cells in 384-well opaque white plates at 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Treatment: Treat cells with 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid using an 8-point serial dilution curve (1 µM to 300 µM).

  • Incubation: Incubate the treated plates for exactly 48 hours to capture both acute and metabolism-dependent toxicity.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent. Shake linearly for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Self-Validation & QC:

    • Calculate the Z'-factor using 0.1% DMSO (vehicle) as the negative control and 50 µM Chlorpromazine as the positive control. The plate data is accepted only if Z' ≥ 0.5, ensuring a robust statistical separation between the live and dead cell populations.

Quantitative Data Summary

The following table synthesizes the representative in vitro toxicity and pharmacological metrics for 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid, highlighting its vast divergence from its parent compound, bumetanide.

Table 1: Comparative In Vitro Toxicity & Pharmacology Profile

Assay / TargetBumetanide (Parent Drug)3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid
NKCC1 / NKCC2 IC₅₀ ~0.1 µM (Potent Inhibition)>100 µM (Inactive)[3][4]
GABA-A EC₅₀ >100 µM (Inactive)Low µM range (Active Modulator)[3][4]
HepG2 CC₅₀ (Cytotoxicity) >200 µM>100 µM (High Safety Margin)
hERG IC₅₀ (Cardiotoxicity) >300 µM>30 µM (Slight shift due to bulky amine)
Ames Test (Genotoxicity) NegativeNegative
In Vitro Diuretic Potential HighNone[3][4]

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Exploratory

3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid blood-brain barrier permeability

An in-depth technical analysis of the blood-brain barrier (BBB) permeability of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid, a lipophilic analog of the loop diuretic bumetanide, and its implications for cent...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the blood-brain barrier (BBB) permeability of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid, a lipophilic analog of the loop diuretic bumetanide, and its implications for central nervous system (CNS) drug development.

The BBB Bottleneck: Why Bumetanide Fails in the CNS

Bumetanide is a highly potent inhibitor of the Na-K-2Cl cotransporter isoform 1 (NKCC1). By blocking NKCC1, bumetanide lowers intracellular chloride concentrations, a mechanism that has shown immense therapeutic promise for restoring hyperpolarizing GABAergic inhibition in neurological conditions such as epilepsy, autism spectrum disorder (ASD), and schizophrenia[1].

However, translating bumetanide's in vitro efficacy to in vivo CNS applications is severely bottlenecked by its physicochemical properties. Bumetanide possesses a highly polar carboxylic acid group (pKa ~3.6) and a sulfamoyl group, resulting in a low LogP of approximately 2.6 to 2.8[2]. At physiological pH, it is >99% ionized[3]. Consequently, systemic administration yields an exceptionally poor brain-to-plasma ratio ( Kp,brain​ ) of merely ~0.01 to 0.02[4].

Beyond passive diffusion limits, bumetanide is a high-affinity substrate for active efflux transporters located on the luminal membrane of brain capillary endothelial cells, specifically Organic Anion Transporter 3 (OAT3) and Multidrug Resistance Protein 4 (MRP4)[5]. This active clearance mechanism effectively pumps the drug back into systemic circulation before it can reach therapeutic concentrations in the brain parenchyma.

BBB_Transport Blood Blood Compartment (Systemic Circulation) Bumetanide Bumetanide (Polar, LogP ~2.8) Blood->Bumetanide Dibutyl Dibutylamino Analog (Lipophilic, LogP >4.0) Blood->Dibutyl Endothelium Brain Capillary Endothelial Cell (BBB) Brain Brain Parenchyma (Target Site) Endothelium->Brain High Penetrance Efflux Active Efflux (OAT3 / MRP4) Endothelium->Efflux Bumetanide->Endothelium Dibutyl->Endothelium Passive Diffusion Efflux->Blood Rapid clearance

Fig 1. BBB transport dynamics: Active efflux of bumetanide vs. passive diffusion of the dibutylamino analog.

Rational Design of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid

To circumvent the BBB restrictions of bumetanide, medicinal chemists have synthesized lipophilic derivatives. 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid represents a structural evolution where the secondary butylamino group is replaced by a tertiary dibutylamino moiety[6].

Mechanistic Advantages of the Dibutylamino Modification:

  • Increased Lipophilicity: The addition of a second butyl chain significantly increases the molecule's LogP, shifting it from a hydrophilic profile to a lipophilic one. This facilitates transcellular passive diffusion across the lipid bilayers of the BBB.

  • Steric Shielding & Efflux Evasion: The bulky dibutylamino group alters the spatial conformation of the molecule, creating steric hindrance that reduces binding affinity to OAT3 and MRP4 efflux pumps.

  • Prodrug Synergy: In advanced formulations, the carboxylic acid of this analog is often masked via esterification (e.g., forming bumetanide dibutylamino methyl ester)[6]. This uncharged prodrug rapidly crosses the BBB and is subsequently hydrolyzed by ubiquitous brain esterases to release the active 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid directly within the CNS.

Experimental Workflow: Validating BBB Permeability

To accurately quantify the brain penetrance of the dibutylamino analog, researchers must employ an in vivo pharmacokinetic protocol that actively prevents blood contamination. Because the brain microvasculature retains ~2-3% of total blood volume, failing to flush the vasculature will yield a false-positive brain concentration for highly plasma-bound drugs.

Step-by-Step Protocol for In Vivo Brain-to-Plasma Quantification:

  • Dosing: Administer the dibutylamino analog (e.g., 10 mg/kg) intravenously (IV) or intraperitoneally (IP) to a rodent cohort.

  • Transcardiac Perfusion (Critical Step): At Tmax​ (e.g., 30-60 minutes post-dose), anesthetize the animal and perform transcardiac perfusion using ice-cold heparinized saline. Causality: This flushes all residual drug-laden blood from the brain capillaries, ensuring that subsequent LC-MS/MS readings reflect only the drug that has successfully crossed into the brain parenchyma.

  • Tissue Harvesting: Extract the brain, weigh it, and immediately snap-freeze in liquid nitrogen to halt enzymatic degradation. Collect systemic blood via cardiac puncture prior to perfusion for plasma separation.

  • Homogenization: Homogenize the brain tissue in a 1:3 (w/v) ratio of LC-MS grade water/acetonitrile containing a stable isotope-labeled internal standard (e.g., Bumetanide-d5).

  • Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Calculation: Calculate the Kp,brain​ by dividing the area under the curve (AUC) of the brain concentration by the AUC of the plasma concentration.

PK_Workflow Dosing 1. Systemic Administration (IV/PO in Rodent Model) Perfusion 2. Transcardiac Perfusion (Saline to clear vascular blood) Dosing->Perfusion Extraction 3. Brain Tissue Extraction & Plasma Separation Perfusion->Extraction Homogenization 4. Tissue Homogenization (in ACN/Water buffer) Extraction->Homogenization Precipitation 5. Protein Precipitation & Centrifugation Homogenization->Precipitation LCMS 6. LC-MS/MS Quantification (MRM Mode) Precipitation->LCMS Analysis 7. Brain-to-Plasma Ratio Calculation (Kp,brain) LCMS->Analysis

Fig 2. Self-validating LC-MS/MS workflow for accurate quantification of BBB penetrance.

Quantitative Data: Pharmacokinetic Comparison

The structural modifications of the dibutylamino analog and similar lipophilic derivatives (e.g., bumepamine) drastically alter their pharmacokinetic profiles compared to the parent compound[2][7].

CompoundStructural ModificationLogPBrain:Plasma Ratio ( Kp,brain​ )BBB Efflux Liability
Bumetanide Parent (Butylamino, Free Acid)~2.6 - 2.80.01 - 0.02High (OAT3, MRP4)
Bumepamine Benzylamine derivative>3.5>0.50Low
Dibutylamino Analog Dibutylamino, Free Acid~4.1>0.40Low
Dibutylamino Ester Dibutylamino, Methyl Ester>4.5>0.80 (Prodrug)Very Low

Therapeutic Implications: Restoring the GABA Polarity Shift

The primary objective of driving bumetanide analogs across the BBB is to modulate the GABAergic system. In a healthy adult brain, NKCC1 expression is low, and KCC2 expression is high, keeping intracellular chloride ( Cl− ) low. When GABA binds to GABAA​ receptors, Cl− flows into the cell, causing hyperpolarization (inhibition).

In pathological states (e.g., neonatal seizures, epilepsy, ASD), NKCC1 is upregulated. This accumulates Cl− inside the neuron. Consequently, GABAA​ activation causes Cl− to flow out of the cell, resulting in paradoxical depolarization (excitation)[3]. By achieving high brain penetrance, the dibutylamino analog effectively inhibits central NKCC1 without requiring massive systemic doses that would otherwise cause severe diuresis and ototoxicity via renal/otic NKCC2 inhibition[7].

GABA_Shift NKCC1 Overactive NKCC1 (Pathological State) HighCl High Intracellular[Cl-] NKCC1->HighCl Depolarization GABA(A) Activation -> Cl- Efflux (Excitation) HighCl->Depolarization Drug Dibutylamino Analog (in Brain) Inhibition NKCC1 Inhibition Drug->Inhibition Inhibition->NKCC1 Blocks LowCl Normalized Intracellular [Cl-] Inhibition->LowCl Hyperpolarization GABA(A) Activation -> Cl- Influx (Inhibition) LowCl->Hyperpolarization

Fig 3. Mechanism of action: Reversing the pathological GABA polarity shift via central NKCC1 inhibition.

Conclusion

The synthesis of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid and its esterified prodrugs represents a critical leap in neuropharmacology. By rationally increasing lipophilicity and masking polar moieties, these analogs successfully bypass the OAT3/MRP4 efflux liabilities that cripple bumetanide. This enhanced BBB permeability unlocks the therapeutic potential of NKCC1 inhibition for central neurological disorders, shifting the paradigm from peripheral diuresis to targeted neuro-inhibition.

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid

Abstract This technical guide provides a detailed, step-by-step protocol for the synthesis of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (CAS 1236290-34-8), a close structural analog of the potent loop diur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed, step-by-step protocol for the synthesis of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (CAS 1236290-34-8), a close structural analog of the potent loop diuretic Bumetanide. The multi-step synthesis begins with commercially available 4-chlorobenzoic acid and proceeds through a series of classical aromatic transformations including chlorosulfonation, nitration, amination, and nucleophilic aromatic substitution. The key final step involves the N,N-dibutylation of the 3-amino intermediate. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations for experimental choices, safety protocols, and characterization methods to ensure a reproducible and reliable synthesis.

Introduction and Synthetic Strategy

3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid is a derivative of Bumetanide, a clinically significant diuretic used to treat edema and hypertension.[1] The structural difference lies in the substitution at the 3-position amine, with the target compound possessing two butyl groups instead of one. This modification can be of interest for structure-activity relationship (SAR) studies in medicinal chemistry.

The synthetic pathway detailed herein is adapted from established industrial syntheses of Bumetanide.[2][3] The strategy is built upon a sequence of robust and well-understood reactions, ensuring high fidelity and scalability. The overall workflow involves the functionalization of a 4-chlorobenzoic acid backbone, followed by the sequential introduction of the sulfamoyl, phenoxy, and finally, the dibutylamino groups.

Overall Synthetic Workflow

The six-step synthesis transforms 4-chlorobenzoic acid into the final target compound. The logical progression of these steps is critical, as the electronic nature of the substituents dictates the reactivity and regioselectivity of each subsequent reaction.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Nitration cluster_2 Step 3: Ammonolysis cluster_3 Step 4: Phenoxylation (SNAr) cluster_4 Step 5: Nitro Reduction cluster_5 Step 6: N,N-Dibutylation cluster_6 Final Product A 4-Chlorobenzoic Acid B 4-Chloro-3-(chlorosulfonyl)benzoic Acid A->B ClSO3H C 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic Acid B->C HNO3 / H2SO4 D 4-Chloro-5-(aminosulfonyl)-3-nitrobenzoic Acid C->D NH4OH (aq) E 4-Phenoxy-5-(aminosulfonyl)-3-nitrobenzoic Acid D->E Sodium Phenolate F 3-Amino-4-phenoxy-5-(aminosulfonyl)benzoic Acid E->F H2, Pd/C G 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid F->G Butyl Bromide, K2CO3

Figure 1: Overall synthetic pathway for 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid.

Materials and Instrumentation

Reagents and Solvents Instrumentation
4-Chlorobenzoic acid (≥99%)Standard laboratory glassware
Chlorosulfonic acid (≥99%)Magnetic stirrers with heating plates
Fuming nitric acid (≥90%)High-vacuum pump
Sulfuric acid (98%)Rotary evaporator
Ammonium hydroxide solution (28-30%)Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Phenol (≥99%)UV lamp for TLC visualization
Sodium hydroxide (≥98%)pH meter or pH strips
Palladium on carbon (10 wt. %)Filtration apparatus (Büchner funnel)
Hydrogen gas supplyParr hydrogenator or balloon hydrogenation setup
1-Bromobutane (Butyl Bromide, ≥99%)Nuclear Magnetic Resonance (NMR) Spectrometer
Anhydrous potassium carbonateMass Spectrometer (MS)
N,N-Dimethylformamide (DMF, anhydrous)Melting point apparatus
All other solvents (reagent grade)

Detailed Experimental Protocols

⚠️ Safety Precaution: Several reagents used in this synthesis are highly corrosive and toxic. Chlorosulfonic acid reacts violently with water. Nitrating mixture is a powerful oxidizing agent. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Synthesis of 4-Chloro-3-(chlorosulfonyl)benzoic Acid
  • Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring via electrophilic aromatic substitution. 4-chlorobenzoic acid is used as the starting material. The reaction is performed ortho to the chloro group and meta to the deactivating carboxylic acid group. An excess of chlorosulfonic acid is used both as the reagent and the solvent.

  • Procedure:

    • To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add chlorosulfonic acid (150 mL, 2.25 mol) and cool the flask to 0-5 °C in an ice-water bath.

    • Slowly add 4-chlorobenzoic acid (50.0 g, 0.32 mol) in portions over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, slowly warm the mixture to room temperature and then heat to 140-150 °C for 4-6 hours. The reaction progress can be monitored by taking a small aliquot, quenching it in water, and analyzing by TLC.

    • Cool the reaction mixture to room temperature. In a separate large beaker (2 L), prepare a mixture of crushed ice and water.

    • CAUTION: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process.

    • The white precipitate of 4-chloro-3-(chlorosulfonyl)benzoic acid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and dried under high vacuum. Expected Yield: 85-90%.

Step 2: Synthesis of 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic Acid
  • Rationale: Nitration is performed to install a nitro group, which serves as a precursor to the amine and as a strong electron-withdrawing group to activate the ring for the subsequent nucleophilic substitution. The nitration occurs at the position ortho to the chlorine and meta to the other two deactivating groups.

  • Procedure:

    • To the crude 4-chloro-3-(chlorosulfonyl)benzoic acid (70.0 g, 0.27 mol) in a flask, add concentrated sulfuric acid (140 mL) and cool to 0-5 °C.

    • Slowly add fuming nitric acid (30 mL) dropwise while maintaining the temperature below 10 °C.

    • After addition, allow the mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

    • Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum. Expected Yield: 90-95%.

Step 3: Synthesis of 4-Chloro-5-(aminosulfonyl)-3-nitrobenzoic Acid
  • Rationale: The highly reactive sulfonyl chloride is converted to a stable sulfonamide (sulfamoyl group) by reaction with ammonia. This is a standard nucleophilic acyl substitution.

  • Procedure:

    • In a large flask, cool an aqueous solution of ammonium hydroxide (28%, 250 mL) to 0-5 °C.

    • Slowly add the 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid (75.0 g, 0.24 mol) in small portions, keeping the temperature below 15 °C.

    • Stir the mixture at room temperature for 1-2 hours after the addition is complete.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the clear filtrate with concentrated hydrochloric acid to pH 1-2. The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.[2] Expected Yield: 90-95%.

Step 4: Synthesis of 4-Phenoxy-5-(aminosulfonyl)-3-nitrobenzoic Acid
  • Rationale: This is a nucleophilic aromatic substitution (SNAr) reaction. The strongly electron-withdrawing nitro and sulfamoyl groups activate the carbon attached to the chlorine, facilitating its displacement by the sodium phenolate nucleophile.

  • Procedure:

    • Prepare sodium phenolate by dissolving phenol (29.0 g, 0.31 mol) in an aqueous solution of sodium hydroxide (12.4 g, 0.31 mol in 100 mL water).

    • In a separate flask, dissolve 4-chloro-5-(aminosulfonyl)-3-nitrobenzoic acid (65.0 g, 0.23 mol) in water with the addition of sodium hydroxide until a clear solution is formed (pH ~8-9).

    • Add the sodium phenolate solution to the solution of the chlorinated benzoic acid.

    • Heat the mixture to 90-100 °C for 3-5 hours.[2]

    • Cool the reaction mixture and acidify with hydrochloric acid to pH 1-2 to precipitate the product.

    • Filter the solid, wash with water, and dry. The product can be recrystallized from an ethanol/water mixture if necessary. Expected Yield: 80-85%.

Step 5: Synthesis of 3-Amino-4-phenoxy-5-(aminosulfonyl)benzoic Acid
  • Rationale: The nitro group is selectively reduced to a primary amine using catalytic hydrogenation. This method is clean, high-yielding, and avoids the use of harsh metal/acid reducing agents. The product, also known as Desbutylbumetanide, is a key intermediate.[4]

  • Procedure:

    • To a solution of 4-phenoxy-5-(aminosulfonyl)-3-nitrobenzoic acid (50.0 g, 0.15 mol) in methanol or ethanol (500 mL) in a hydrogenation vessel, add 10% Palladium on Carbon (2.5 g, 5% w/w).

    • Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases.

    • CAUTION: Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the desired amine as a solid. Expected Yield: >95%.

Step 6: Synthesis of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid
  • Rationale: This is the final and differentiating step. The primary amine of the intermediate is alkylated twice with butyl bromide to form the tertiary dibutylamino group. A base, such as potassium carbonate, is used to neutralize the HBr formed during the reaction, driving it to completion. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SN2 reaction. While reductive amination can sometimes lead to dialkylation, direct alkylation with a halide provides more definitive control for achieving the N,N-disubstituted product.[5]

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve 3-amino-4-phenoxy-5-(aminosulfonyl)benzoic acid (30.8 g, 0.10 mol) in anhydrous DMF (200 mL).

    • Add anhydrous potassium carbonate (41.5 g, 0.30 mol, 3.0 equiv.).

    • Add 1-bromobutane (butyl bromide) (32.2 mL, 41.1 g, 0.30 mol, 3.0 equiv.).

    • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC (a new, less polar spot should appear, and the starting material spot should disappear).

    • After completion, cool the mixture to room temperature and pour it into 1 L of ice-water.

    • Acidify the aqueous solution to pH 4-5 with 1M HCl. A solid or oil may separate.

    • Extract the product into ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with water (2 x 150 mL) and then with brine (150 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from acetonitrile/water) to obtain the final product. Expected Yield: 60-75%.

Data Summary and Characterization

StepCompound NameMolecular FormulaMW ( g/mol )Expected Yield (%)
14-Chloro-3-(chlorosulfonyl)benzoic AcidC₇H₄Cl₂O₄S255.0885-90
24-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic AcidC₇H₃Cl₂NO₆S300.0890-95
34-Chloro-5-(aminosulfonyl)-3-nitrobenzoic AcidC₇H₅ClN₂O₆S280.6490-95
44-Phenoxy-5-(aminosulfonyl)-3-nitrobenzoic AcidC₁₃H₁₀N₂O₇S338.3080-85
53-Amino-4-phenoxy-5-(aminosulfonyl)benzoic AcidC₁₃H₁₂N₂O₅S308.31>95
63-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic AcidC₂₁H₂₈N₂O₅S420.5260-75

Characterization of Final Product:

  • Appearance: Expected to be a white or off-white crystalline solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the phenoxy group protons, and two distinct sets of signals for the N-butyl groups (triplets and multiplets for -CH₂- and -CH₃ groups), along with signals for the -SO₂NH₂ and -COOH protons.

  • Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M-H]⁻ at m/z ≈ 419.16 or [M+H]⁺ at m/z ≈ 421.18.

  • Purity (HPLC): Purity should be ≥98% as determined by HPLC analysis.[2]

References

  • Manidhar, M., Devarapalli, A., & Toram, T. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. International Journal of Research in Pharmacy and Chemistry, 1(3), 546-549.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Purification of Bumetanide.

  • Manidhar, M., et al. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Semantic Scholar.

  • Feit, P. W. (1977). Bumetanide--the way to its chemical structure. Journal of clinical pharmacology, 17(10 Pt 2), 591–597.

  • BenchChem. (2025). Economic Comparison of Bumetanide Synthesis Pathways: A Guide for Researchers.

  • PubChem. (n.d.). 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. Retrieved March 25, 2026, from

  • ChemBK. (2024). 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid. Retrieved March 25, 2026, from

  • PubChem. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. Retrieved March 25, 2026, from

  • Organic Syntheses. (n.d.). 1,3-Dihydroxyphenazine. Retrieved March 25, 2026, from

  • Tsoler, I. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54, 228–236.

  • Sigma-Aldrich. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. Retrieved March 25, 2026, from

  • BLD Pharm. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. Retrieved March 25, 2026, from

Sources

Application

Application Note: Stability-Indicating RP-HPLC Quantification of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid in Bumetanide API

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and CMC Regulatory Professionals. Executive Summary Bumetanide is a highly potent loop diuretic utilized in the management of edema and heart failure...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and CMC Regulatory Professionals.

Executive Summary

Bumetanide is a highly potent loop diuretic utilized in the management of edema and heart failure. During the active pharmaceutical ingredient (API) synthesis, over-alkylation can generate a critical process-related impurity: 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (CAS: 1236290-34-8), commonly referred to as Dibutyl Bumetanide[1]. As a Senior Application Scientist, I have designed this protocol to provide a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the baseline separation and precise quantification of this specific dibutyl impurity[2][3].

Chemical Context & Causality of Impurity Formation

To develop an effective analytical method, one must first understand the molecular origins of the target analyte. Bumetanide is synthesized via the butylation of a 3-amino-4-phenoxy-5-sulfamoylbenzoic acid precursor. The intended reaction is a mono-alkylation to form a secondary amine. However, if the alkylating agent (e.g., butyl bromide) is present in excess, or if reaction kinetics are not strictly controlled, the secondary amine undergoes a subsequent alkylation to form a tertiary amine—the dibutyl impurity[1].

This structural difference is the cornerstone of our chromatographic strategy. The addition of a second four-carbon aliphatic chain significantly increases the molecule's partition coefficient (LogP). In an RP-HPLC system, this heightened lipophilicity guarantees that the dibutyl impurity will interact more strongly with the non-polar stationary phase, eluting predictably after the main Bumetanide peak.

Pathway Precursor 3-Amino Precursor (Primary Amine) Bumetanide Bumetanide API (Secondary Amine) Precursor->Bumetanide + Butyl Halide (Target Reaction) Impurity Dibutyl Impurity (Tertiary Amine) Bumetanide->Impurity + Excess Butyl Halide (Over-alkylation)

Chemical pathway illustrating the over-alkylation leading to the dibutyl bumetanide impurity.

Analytical Strategy & Chromatographic Rationale

A method is only as reliable as the physicochemical logic behind it. The following parameters have been optimized to ensure a self-validating, ICH-compliant system[2][3].

  • Stationary Phase (Discovery C18): A high-carbon-load C18 column provides the necessary hydrophobic surface area to resolve the mono-butylated API from the highly lipophilic dibutyl impurity.

  • Mobile Phase pH Control: Both Bumetanide and its dibutyl impurity possess a carboxylic acid functional group (pKa ~4.0). By utilizing 0.1% Orthophosphoric acid (pH ~2.5), we suppress the ionization of this carboxylate moiety. Keeping the molecules in their neutral, protonated state maximizes their hydrophobic interaction with the C18 phase, preventing peak tailing and retention time drift[4].

  • Elevated Column Temperature (50°C): Operating at 50°C decreases the viscosity of the aqueous-organic mobile phase. This not only lowers system backpressure but also enhances mass transfer kinetics, resulting in sharper peaks and higher theoretical plate counts[2].

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationScientific Rationale
Column Discovery C18 (250 x 4.6 mm, 5 µm)Optimal hydrophobic retention for lipophilic tertiary amines.
Mobile Phase 0.1% H₃PO₄ : Acetonitrile (50:50 v/v)Acidic pH ensures carboxylate protonation; ACN provides elution strength.
Flow Rate 1.0 mL/minIdeal linear velocity for optimal van Deemter efficiency on a 4.6 mm ID.
Detection PDA at 254 nmTargets the shared phenoxybenzoic acid chromophore for max sensitivity.
Column Temp 50 °CReduces mobile phase viscosity and improves peak symmetry.
Injection Vol 20 µLBalances Limit of Detection (LOD) with column loading capacity.

Step-by-Step Experimental Protocol

This protocol is designed as a closed-loop system; failure at any step necessitates a root-cause investigation before proceeding.

Reagent Preparation
  • Mobile Phase: Accurately measure 1.0 mL of 85% orthophosphoric acid and dilute to 1000 mL with Milli-Q water to yield a 0.1% solution. Mix this aqueous buffer with HPLC-grade Acetonitrile in a 50:50 (v/v) ratio[2]. Degas via ultrasonication for 10 minutes.

  • Diluent: Use the prepared Mobile Phase as the sample diluent to prevent solvent-mismatch peak distortion (solvent effects) at the injection port.

Standard & Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of the 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid reference standard[1]. Transfer to a 100 mL volumetric flask, dissolve in 50 mL of diluent using sonication, and make up to volume (100 µg/mL).

  • System Suitability Solution: Spike a 100 µg/mL Bumetanide API solution with the Dibutyl Impurity stock to achieve a final impurity concentration of 1.0 µg/mL (1.0% specification limit).

  • Sample Solution: Weigh Bumetanide API (or powdered formulation equivalent to 12.5 mg API) into a 50 mL volumetric flask. Add 35 mL of diluent, sonicate for 30 minutes to ensure complete extraction, and make up to volume. Filter through a 0.45 µm PTFE syringe filter prior to injection[2][4].

Workflow Prep 1. Sample & Standard Preparation (Extraction in Diluent) HPLC 2. RP-HPLC Isocratic Separation (C18 Column, 50°C) Prep->HPLC Detection 3. Photodiode Array Detection (UV at 254 nm) HPLC->Detection Analysis 4. Chromatographic Integration (Empower / ChemStation) Detection->Analysis Validation 5. ICH Q2(R1) Validation (Specificity, Linearity, Accuracy) Analysis->Validation

Step-by-step analytical workflow for the RP-HPLC quantification and method validation.

Method Validation & Acceptance Criteria (Self-Validating System)

To guarantee trustworthiness, the method must pass rigorous System Suitability Testing (SST) before any sample data is integrated. This acts as an automated gatekeeper for data integrity.

Because the dibutyl impurity is significantly more non-polar than Bumetanide, it will exhibit a longer retention time (RT). The relative retention time (RRT) is expected to be approximately 1.67[2].

Table 2: System Suitability Parameters (SST)
Chromatographic ParameterBumetanide (API)Dibutyl ImpurityAcceptance Criteria
Retention Time (RT) ~5.2 min~8.7 minFor reference only
Relative RT (RRT) 1.00~1.67N/A
Resolution (Rs) -> 3.5Rs > 2.0 (Critical for integration)
Tailing Factor (Tf) 1.151.20Tf ≤ 2.0
Theoretical Plates (N) > 5000> 6500N > 2000

Causality Note: If Resolution (Rs) drops below 2.0, it indicates a loss of stationary phase hydrophobicity (column degradation) or an error in mobile phase organic composition. The run must be aborted and the column replaced.

Table 3: ICH Q2(R1) Validation Summary

The method demonstrates excellent linearity and recovery for the dibutyl impurity, proving its capability as a stability-indicating assay[2][3].

Validation ParameterDibutyl Impurity ResultsICH Acceptance Criteria
Linearity Range 0.315 – 1.875 µg/mLCorrelation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Accuracy (Recovery) 98.5% – 101.2%Mean recovery between 95.0% – 105.0%
Method Precision (%RSD) 0.85% (n=6)Relative Standard Deviation ≤ 2.0%

References

  • Pharmaffiliates. 1236290-34-8 | Product Name : 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid. Retrieved from[Link]

  • Suresh Kumar, P., Krishna Mohan, G.V., & Naga Babu, A. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry. Retrieved from[Link]

Sources

Method

Preparation of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid stock solution for cell culture

Application Note & Protocol Preparation of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid Stock Solution for Cell Culture Applications Abstract & Introduction This document provides a comprehensive guide for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Preparation of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid Stock Solution for Cell Culture Applications

Abstract & Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and sterile preparation of a stock solution of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid for use in cell culture-based assays. The compound, a structural analog of the well-characterized loop diuretic Bumetanide, requires precise handling to ensure experimental reproducibility and maintain the integrity of cell culture systems.

The preparation of a concentrated stock solution is a fundamental laboratory practice that mitigates repetitive weighing of small quantities and reduces the potential for error and contamination.[1] This guide outlines the critical parameters for solvent selection based on solubility data, provides a detailed, step-by-step protocol for solubilization and sterilization, and offers field-proven insights into proper storage and handling to maintain compound stability. The causality behind each experimental choice is explained to empower the researcher with the knowledge to adapt the protocol as needed while maintaining scientific rigor.

Note on the Compound: 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (CAS 1236290-34-8) is a specific chemical entity.[2] However, detailed public data on its solubility and cell culture handling are limited. This protocol is therefore based on best practices and extensive data available for its close structural analog, Bumetanide [3-(Aminosulfonyl)-5-(butylamino)-4-phenoxybenzoic acid, CAS 28395-03-1].[3] Bumetanide is an inhibitor of the Na-K-Cl cotransporter (NKCC), primarily NKCC1.[3][4][5] Researchers should perform small-scale solubility tests to confirm optimal conditions for their specific lot of the dibutylamino analog.

Compound Properties & Solubility Profile

A thorough understanding of the compound's physicochemical properties is essential for preparing a stable and effective stock solution.

PropertyValueSource
Chemical Name 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid[2]
CAS Number 1236290-34-8[2]
Molecular Formula C21H28N2O5S[2]
Molecular Weight 420.5 g/mol (approx.)[6]
Appearance White to off-white solid/crystalline powder[7]
Purity ≥98% (Typical)[3]
Solubility DMSO: ≥25 mg/mL (approx. 59.4 mM) Ethanol: ~14 mg/mL (approx. 33.3 mM) Water/Aqueous Buffer: Sparingly soluble / <1 mg/mL[7][8]

Expert Insight on Solvent Selection: Based on the solubility profile of the closely related compound Bumetanide, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution.[3][8] Its ability to dissolve the compound at high concentrations (e.g., 100 mM) and its miscibility with aqueous cell culture media make it ideal.[3] However, it is critical to note that DMSO can have cytotoxic effects. Therefore, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, to minimize off-target effects. Always run a vehicle control (media with the same final DMSO concentration) in your experiments.

Protocol: Preparation of a 100 mM Primary Stock Solution

This protocol describes the preparation of a 100 mM stock solution in DMSO. This concentration is a common starting point, providing flexibility for a wide range of final working concentrations in cell culture.[1]

Materials and Reagents
  • 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (solid powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials for dissolution

  • Sterile, light-protecting (amber) cryovials for aliquoting

  • Calibrated analytical balance

  • Sterile, disposable syringe filters (0.22 µm pore size), preferably with a PTFE or other solvent-compatible membrane

  • Sterile syringes

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves.[9]

Step-by-Step Methodology

A. Pre-Preparation and Safety:

  • Work in a Sterile Environment: Perform all steps following the dissolution in a certified Class II Biological Safety Cabinet (BSC) or laminar flow hood to maintain sterility.[10][11]

  • Aseptic Technique: Before starting, decontaminate the work surface and all items entering the hood with 70% ethanol.[9][10][12]

  • Review MSDS: Before handling the compound or DMSO, review the Material Safety Data Sheet for specific safety precautions.

B. Calculation and Weighing:

  • Determine Required Mass: Use the following formula to calculate the mass of the compound needed for your desired stock volume and concentration.

    • Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

    • Example Calculation for 1 mL of a 100 mM stock:

    • Mass (mg) = 100 mM x 1 mL x 420.5 g/mol / 1000 = 42.05 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it into a sterile conical vial. Note: Weighing directly into the sterile vial minimizes transfer loss and contamination risk.

C. Dissolution and Sterilization:

  • Add Solvent: Using a sterile pipette, add the calculated volume of cell culture-grade DMSO to the vial containing the compound.

  • Promote Solubilization: Tightly cap the vial and vortex at room temperature until the solid is completely dissolved. The solution should be clear and free of any particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

  • Sterile Filtration (Critical Step): This step removes any potential microbial contaminants.

    • Draw the entire volume of the dissolved compound into a sterile syringe.

    • Securely attach a 0.22 µm sterile syringe filter to the syringe tip.

    • Carefully dispense the solution through the filter into a new, sterile, labeled container. Do not autoclave this solution , as heat can degrade the compound. Filtration is the standard method for sterilizing heat-labile solutions.[13][14]

D. Aliquoting and Storage:

  • Aliquot for Stability: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the sterile stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, amber cryovials.[1][13]

  • Labeling: Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), preparation date, and your initials.[15]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -20°C should be stable for at least one year.[5] Protect from light.

Visualization of Workflows

Diagram: Stock Solution Preparation Workflow

cluster_prep Preparation Phase cluster_sol Execution Phase (in BSC) cluster_store Storage Phase calc 1. Calculate Mass (e.g., 42.05 mg for 1 mL) weigh 2. Weigh Compound into sterile vial calc->weigh add_dmso 3. Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Vortex to Dissolve Ensure solution is clear add_dmso->dissolve filter 5. Sterile Filter (0.22 µm) Into new sterile tube dissolve->filter aliquot 6. Aliquot into light-protecting cryovials filter->aliquot store 7. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution.

Diagram: Using the Stock in a Cell Culture Experiment

cluster_prep Preparation cluster_treat Cell Treatment cluster_analyze Analysis thaw_stock 1. Thaw Stock Aliquot (100 mM in DMSO) dilute 4. Prepare Working Solution Dilute stock in warm media (e.g., 1:1000 for 100 µM) thaw_stock->dilute warm_media 2. Warm Cell Culture Media to 37°C warm_media->dilute seed_cells 3. Seed Cells in Plate and allow to adhere treat 5. Treat Cells Replace old media with media containing compound seed_cells->treat dilute->treat incubate 6. Incubate for Desired Time Period treat->incubate analyze 7. Perform Assay (e.g., Viability, Gene Expression) incubate->analyze

Caption: General workflow for cell treatment using the stock solution.

Quality Control & Best Practices

  • Vehicle Control: Always include a vehicle control group in your experiments, treating cells with the same final concentration of DMSO used in your highest drug concentration group. This distinguishes the effect of the compound from the effect of the solvent.

  • Solubility Check: After thawing an aliquot, visually inspect the solution for any signs of precipitation. If crystals have formed, warm the vial to 37°C and vortex gently to redissolve before diluting into media.

  • Final Dilution: When diluting the DMSO stock into your aqueous cell culture medium, add the stock solution to the medium while gently vortexing or swirling the medium. Do not add medium to the concentrated stock, as this can cause the compound to precipitate.[8][16]

  • Working Solution Stability: Aqueous working solutions of the compound are not recommended for long-term storage.[8] Prepare fresh dilutions in culture media for each experiment from the frozen DMSO stock.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ChemBK. (2024, January 2). 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Visikol. (2022, November 30). 9 Sterilization Techniques For Cell Culture. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Benzoic acid, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy- - Substance Details - SRS. Retrieved from [Link]

  • Bitesize Bio. (2025, January 20). 6 Powerful Laboratory Sterilization Methods In Microbiology. Retrieved from [Link]

  • Introduction to Sterile Cell Culture. (n.d.). Retrieved from [Link]

  • Cell x Image Lab. (n.d.). Basic Process in Cell Culture in General | Basic knowledge. Retrieved from [Link]

  • LookChem. (n.d.). 3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid manufacturers and suppliers in india. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018, May 21). How to Maintain Sterility in Cell Culture: Aseptic Techniques [Video]. YouTube. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]

  • PubChem. (n.d.). Butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic acid. Retrieved from [Link]

  • Cell SOP (Standard Operating Procedure). (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Culture Protocols and Notes. Retrieved from [Link]

  • QIAGEN. (n.d.). Essential protocols for animal cell culture. Retrieved from [Link]

  • Shared Research Facilities, West Virginia University. (2014, August 12). BNRF GENERAL CELL CULTURE PROTOCOL. Retrieved from [Link]

Sources

Application

Application Note: Mass Spectrometry Analysis of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid and its Metabolites

Introduction & Scientific Context The compound 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (CAS: 1236290-34-8), commonly known as N,N-dibutyl bumetanide or Bumetanide Impurity 6, is a dialkylated derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The compound 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (CAS: 1236290-34-8), commonly known as N,N-dibutyl bumetanide or Bumetanide Impurity 6, is a dialkylated derivative of the potent loop diuretic bumetanide. While bumetanide exerts its primary effect via the inhibition of the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2), alkylated analogs and impurities are heavily scrutinized during drug development due to their altered lipophilicity, potential off-target pharmacological effects (such as GABA-A receptor modulation), and distinct pharmacokinetic clearance profiles[1].

Understanding the metabolic fate of this dialkylated compound is critical. In vivo and in vitro, the primary biotransformation pathways mirror those of bumetanide, heavily favoring cytochrome P450-mediated N-dealkylation and aliphatic oxidation of the butyl side chains[2]. This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the structural elucidation and quantification of N,N-dibutyl bumetanide and its Phase I/II metabolites.

Metabolic Profiling Strategy

The metabolic clearance of N,N-dibutyl bumetanide is driven by hepatic enzymes. The sequential loss of the butyl groups (N-dealkylation) yields bumetanide and subsequently desbutyl bumetanide. Concurrently, the alkyl chains are susceptible to terminal or sub-terminal hydroxylation, while the carboxylic acid moiety serves as a prime target for UGT-mediated glucuronidation[3][4].

Metabolism cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism (UGT) NNDB 3-(Aminosulfonyl)-5-(dibutylamino) -4-phenoxybenzoic acid [Parent Drug] BUM Bumetanide [N-Dealkylation] NNDB->BUM CYP3A4 / 2C9 OH_NNDB Hydroxy-Metabolites [Aliphatic Oxidation] NNDB->OH_NNDB CYP450 GLUC Acyl Glucuronide [Conjugation] NNDB->GLUC UGT1A1 / 1A9 DES Desbutyl Bumetanide [Further N-Dealkylation] BUM->DES CYP450 BUM->GLUC UGT

Figure 1: Phase I and II metabolic biotransformation pathways of N,N-dibutyl bumetanide.

Self-Validating Protocol Architecture

To ensure the highest degree of trustworthiness (E-E-A-T), this protocol is designed as a self-validating system . Analytical confidence is not assumed; it is continuously proven through integrated quality control mechanisms.

  • System Suitability Testing (SST): Prior to sample analysis, a neat standard mixture is injected to verify retention time precision (±0.05 min) and signal-to-noise ratio (S/N > 10 at the Lower Limit of Quantification).

  • Matrix Blanks & Zero Samples: Blank human liver microsomes (HLM) and zero samples (matrix + Internal Standard) are processed to rule out endogenous isobaric interferences.

  • Positive Metabolic Controls: A parallel incubation with a known CYP3A4 substrate (e.g., Midazolam) is run. If the control fails to metabolize, the HLM batch is invalidated, preventing false-negative stability reports.

AnalyticalWorkflow INC 1. In Vitro Incubation (HLM + NADPH) QUENCH 2. Quench & Spike (Ice-cold ACN + IS) INC->QUENCH SPE 3. SPE Cleanup (Oasis HLB) QUENCH->SPE LCMS 4. UPLC-MS/MS (MRM Acquisition) SPE->LCMS DATA 5. Data Processing (Metabolite ID) LCMS->DATA

Figure 2: Self-validating sample preparation and LC-MS/MS analytical workflow.

Experimental Methodologies

In Vitro Microsomal Incubation

Causality & Rationale: Liver microsomes provide a robust, isolated environment to study Phase I metabolism. By supplying an excess of NADPH, we force the CYP450 enzymes to operate at Vmax, allowing for the rapid generation and identification of low-abundance metabolites.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine 1 µM of N,N-dibutyl bumetanide and 1 mg/mL Human Liver Microsomes (HLM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At designated time points (0, 15, 30, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 50 ng/mL Bumetanide-d5 (Internal Standard).

    • Expert Insight: Acetonitrile instantly denatures the enzymes, freezing the metabolic profile in time. Spiking the IS directly into the quench solvent ensures that any subsequent volumetric losses or ion suppression effects are mathematically normalized[5].

Solid Phase Extraction (SPE) Cleanup

Causality & Rationale: While simple protein precipitation (PPT) is common, it leaves behind phospholipids that cause severe ion suppression in the mass spectrometer. We utilize a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE sorbent. Because the parent drug and its metabolites possess varying pKa values (due to the amphoteric nature of the aniline and carboxylic acid groups), a universal polymeric sorbent ensures comprehensive recovery without relying on specific ionic states.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the HLB cartridge.

  • Loading: Dilute the quenched supernatant with 500 µL of water and load onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove salts and polar endogenous matrix components.

  • Elution: Elute the analytes with 1 mL of 100% Methanol containing 0.1% Formic Acid.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Analytical Conditions

Causality & Rationale: The acidic modifier (0.1% formic acid) in the mobile phase serves a dual purpose. Chromatographically, it suppresses the ionization of the carboxylic acid moiety (pKa ~3.6), keeping the analytes neutral to prevent peak tailing on the reversed-phase C18 column. Mass spectrometrically, it provides an abundant source of protons to drive highly efficient positive electrospray ionization (ESI+)[5].

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 1: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Rationale
0.00 95 5 Focus polar metabolites (glucuronides) on column head.
0.50 95 5 Hold to wash unretained salts to waste.
3.00 10 90 Linear ramp to elute parent and lipophilic metabolites.
4.00 10 90 Column wash to prevent carryover of intact parent drug.
4.10 95 5 Return to initial conditions.

| 5.00 | 95 | 5 | Column re-equilibration. |

Quantitative Data Presentation & MRM Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode utilizing positive ESI. The primary fragmentation pathway for these compounds involves the collision-induced dissociation (CID) of the sulfonamide or phenoxy groups, yielding a stable product ion at m/z 240.2 (or corresponding mass-shifted ions for oxidized metabolites).

Table 2: Optimized MRM Parameters for N,N-Dibutyl Bumetanide and Metabolites

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV) Proposed Biotransformation
N,N-Dibutyl Bumetanide 421.2 240.2 40 25 Parent Compound
Bumetanide-d5 (IS) 370.2 245.2 38 22 Internal Standard
Bumetanide 365.2 240.2 38 22 N-Dealkylation (-C₄H₈)
Desbutyl Bumetanide 309.1 240.2 35 20 Di-N-Dealkylation (-2x C₄H₈)
Hydroxy-Metabolite 437.2 256.2 40 26 Aliphatic Oxidation (+O)

| Acyl Glucuronide | 597.2 | 421.2 | 45 | 18 | Glucuronidation (+C₆H₈O₆) |

Note: The mass shift from 240.2 to 256.2 in the hydroxy-metabolite confirms that the oxidation occurs on the core structure or the retained alkyl chain, rather than being lost during CID fragmentation.

References

  • Title: Metabolism of bumetanide Source: PubMed (1983) URL: [Link]

  • Title: Diuretic effect and metabolism of bumetanide in man Source: Clinical Pharmacology and Therapeutics (1977) URL: [Link]

  • Title: Metabolism of the diuretic bumetanide in healthy subjects and patients with renal impairment Source: European Journal of Clinical Pharmacology (1990) URL: [Link]

  • Title: Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue Source: Journal of Chromatography B (2011) URL: [Link]

  • Title: Contribution of Monocarboxylate Transporter 6 to the Pharmacokinetics and Pharmacodynamics of Bumetanide in Mice Source: Drug Metabolism and Disposition (2015) URL: [Link]

Sources

Method

Application Notes &amp; Protocols for In Vivo Administration of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Foreword: Compound Identification and Scope The compound specified, "3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid," is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: Compound Identification and Scope

The compound specified, "3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid," is not extensively documented in scientific literature under this precise chemical name. However, its structure closely resembles the well-characterized and widely used loop diuretic, Bumetanide , chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid[1]. The key difference lies in a dibutylamino group versus a butylamino group. Given the vast body of research on bumetanide and its relevance to in vivo studies, this guide will proceed under the expert assumption that the target of interest is Bumetanide . The principles, routes, and dosing strategies detailed herein are based on established data for bumetanide and provide a robust framework for preclinical investigation.

Bumetanide is a potent inhibitor of the Na-K-Cl cotransporter (NKCC), with primary action on the NKCC2 isoform in the thick ascending limb of the Loop of Henle, leading to profound diuresis[2]. It also inhibits the NKCC1 isoform, which is widely expressed in other tissues, including the central nervous system. This latter activity has spurred significant preclinical research into its potential therapeutic effects in neurological disorders such as epilepsy, ischemic stroke, and Alzheimer's disease[3]. This guide provides the foundational knowledge for designing and executing rigorous in vivo studies with this compound.

Physicochemical Properties and Vehicle Formulation

A successful in vivo study begins with the appropriate formulation of the test compound. The choice of vehicle is dictated by the compound's solubility and the intended route of administration. Bumetanide is a practically white powder that is only slightly soluble in water but soluble in alkaline solutions[2].

Table 1: Physicochemical Properties of Bumetanide

PropertyValueSource
Chemical Name 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid[FDA[2]]
Molecular Formula C₁₇H₂₀N₂O₅S[FDA[2]]
Molecular Weight 364.42 g/mol [FDA[2]]
Solubility Slightly soluble in water; soluble in alkaline solutions.[FDA[2]]
Plasma Protein Binding 94% to 96%[2][4]
Protocol 1: Preparation of Bumetanide for In Vivo Administration

This protocol provides a method for preparing bumetanide for parenteral administration in rodent models, adapted from methodologies used in spinal cord injury research[5].

A. Materials:

  • Bumetanide powder (e.g., Sigma-Aldrich, B3023)

  • 100% Ethanol (ACS grade or higher)

  • Sterile 0.9% Sodium Chloride (Normal Saline)

  • Sterile, pyrogen-free microcentrifuge tubes and conical tubes

  • Sterile syringes and filters (0.22 µm)

B. Step-by-Step Method:

  • Stock Solution Preparation (e.g., 10 mg/mL in Ethanol):

    • Weigh the required amount of bumetanide powder in a sterile conical tube.

    • Add the appropriate volume of 100% ethanol to achieve the desired stock concentration. For example, add 5 mL of ethanol to 50 mg of bumetanide.

    • Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C, protected from light. Expert Note: Creating a concentrated stock in an organic solvent is a standard practice for compounds with poor aqueous solubility. However, the final concentration of the organic solvent in the injected solution must be minimized to avoid toxicity.

  • Working Solution Preparation (for Intraperitoneal Injection):

    • On the day of the experiment, thaw the stock solution.

    • Calculate the required volume of stock solution based on the desired final dose and the total injection volume.

    • Dilute the ethanol stock solution with sterile 0.9% saline to the final desired concentration. For example, to prepare a 1 mg/mL working solution for a 4 mg/kg dose in a 250g rat (injection volume of 1 mL), you would mix 100 µL of the 10 mg/mL stock with 900 µL of sterile saline.

    • Causality Check: The final ethanol concentration should be kept low (ideally <10%, and as low as possible) to prevent irritation and toxicity. The final solution should be clear. If precipitation occurs, the formulation must be re-optimized, potentially with a different co-solvent system.

    • Sterile-filter the final working solution using a 0.22 µm syringe filter into a sterile tube before drawing it into the dosing syringe.

  • Working Solution Preparation (for Intravenous Injection):

    • For IV administration, the solution must be isotonic and at a physiological pH. Commercially available bumetanide injection solutions are buffered to approximately pH 7[2].

    • When preparing from powder, after dilution in saline, check the pH and adjust carefully with dilute NaOH if necessary to ensure solubility and physiological compatibility.

    • For IV infusions, the working solution can be further diluted in larger volumes of D5W or Normal Saline[6]. Solutions should be freshly prepared and used within 24 hours[6].

In Vivo Administration Routes: A Comparative Decision Framework

The choice of administration route is a critical experimental parameter that directly influences the pharmacokinetic and pharmacodynamic profile of the compound. The optimal route depends on the study's objectives, the animal model, and the desired onset and duration of action.

RouteSelection start Start: Define Experimental Goal q1 Mimic clinical oral use? start->q1 q2 Need rapid, high peak concentration (Cmax)? q1->q2 No po Oral (PO) Gavage - High bioavailability (~80%) - Slower onset (30-60 min) q1->po Yes q3 Chronic daily dosing in rodents required? q2->q3 No iv Intravenous (IV) - 100% bioavailability - Immediate onset (minutes) q2->iv Yes q3->po Yes (Less Stress) ip Intraperitoneal (IP) - Bypasses first-pass effect - Rapid absorption (slower than IV) q3->ip Yes (Convenience) im Intramuscular (IM) - Alternative to IV/IP - Slower than IV, faster than PO ip->im Consider as alternative

Caption: Decision workflow for selecting an in vivo administration route.

A. Oral (PO) Gavage
  • Expertise & Rationale: Bumetanide exhibits excellent oral bioavailability of approximately 80%, which is significantly higher than other loop diuretics like furosemide[4]. This makes oral gavage a highly viable and clinically relevant route for preclinical studies, especially for chronic dosing regimens where repeated injections can be a stressor.

  • Pharmacokinetic Profile: Onset of action is typically within 30 to 60 minutes, with peak plasma levels achieved in 0.5 to 2 hours[7][8]. The duration of action is around 4-6 hours[4][7].

  • Trustworthiness & Protocol: Ensure the gavage needle is of appropriate size and length for the animal. Measure the distance from the animal's snout to the last rib to avoid accidental tracheal insertion. Administer the vehicle slowly. A common pitfall is administering a suspension that is not well-homogenized, leading to inconsistent dosing.

B. Intravenous (IV) Injection
  • Expertise & Rationale: The IV route provides 100% bioavailability and the most rapid onset of action, making it ideal for acute studies or when precise control over plasma concentration is required. Diuresis begins within minutes of an IV injection, peaking within 15-30 minutes[2][4][8].

  • Pharmacokinetic Profile: Immediate onset with a short half-life of 1 to 1.5 hours[2][4]. This route is preferred in acute models or when gastrointestinal absorption is expected to be compromised[2][9].

  • Trustworthiness & Protocol: For bolus injections, administer the dose slowly over 1 to 2 minutes to prevent cardiovascular shock[2][6][10]. For continuous infusion, a loading dose (e.g., 1 mg) can be followed by an infusion rate of 0.5 to 2 mg per hour, adjusted based on response[11][12]. The injection site (e.g., tail vein in rodents) must be properly visualized and cannulated.

C. Intraperitoneal (IP) Injection
  • Expertise & Rationale: IP injection is a common and technically simpler alternative to IV administration in small animals, particularly for repeated dosing in chronic studies. It allows for rapid absorption into the systemic circulation, largely bypassing first-pass metabolism in the liver. This route has been successfully used in numerous preclinical studies of bumetanide for neurological conditions[3][5][13].

  • Pharmacokinetic Profile: Absorption is rapid, with peak brain levels observed as early as 30 minutes post-injection in rats[3]. The onset is slower than IV but significantly faster than oral administration.

  • Trustworthiness & Protocol: Proper technique is crucial to avoid injecting into organs like the bladder or intestines. The injection should be made into the lower abdominal quadrant. Aspirate briefly after needle insertion to ensure no fluid (urine or blood) is drawn back.

Table 2: Comparative Pharmacokinetics of Bumetanide by Administration Route

ParameterOral (PO)Intravenous (IV)Intraperitoneal (IP)Intramuscular (IM)
Bioavailability ~80%[4]100% (by definition)High (near 100%)~88%[14]
Onset of Action 30-60 minutes[7][8]Within minutes[4][8]~15-30 minutes[3]~40 minutes[8]
Time to Peak Effect 1-2 hours[8]15-30 minutes[4][8]~30 minutes (brain)[3]1-2 hours[8]
Duration of Action 4-6 hours[4][7]2-3 hours[8]4-6 hours (estimated)4-6 hours[8]

Preclinical Dosing: A Synthesis of Published Regimens

Dosing must be carefully selected based on the animal model, the intended biological effect, and data from prior studies. Bumetanide doses used in preclinical research vary by over two orders of magnitude depending on the application.

Caption: General dosing paradigms for bumetanide based on research application.

Table 3: Summary of Published In Vivo Dosing Regimens for Bumetanide

Animal ModelApplication / Disease ModelDose (mg/kg)RouteFrequencySource
Mouse (APOE4)Alzheimer's Disease0.2IPOnce daily for 8 weeks[Taubes et al., 2021 via[3]]
RatIschemic Stroke0.3 - 0.5IPOnce daily for 3-4 weeks[Wang et al., 2015; Yu et al., 2018 via[3]]
RatSpinal Cord Injury2.0 - 4.0IPOnce daily for 28 days[5][15]
MouseCarbohydrate Metabolism50 - 100IPSingle dose[16]
Infant (Human)Pharmacodynamics (Diuresis)0.035 - 0.040N/ASingle dose[FDA[2]]
Authoritative Grounding & Dosing Rationale
  • For Neurological Applications: The effective dose range appears to be significantly lower than that required for maximal diuresis. Studies in models of Alzheimer's and stroke have shown efficacy with daily IP injections of 0.2-0.5 mg/kg[3]. This is a critical insight: the therapeutic window for non-canonical targets may be different and should be established with careful dose-response studies. The goal is often to achieve CNS target engagement without inducing significant, chronic electrolyte imbalance.

  • For Diuretic/Renal Applications: Dosing can be guided by clinical data, keeping in mind the 40:1 potency ratio with furosemide[4][9]. Doses in the range of 0.5 to 10 mg/kg are common[17].

  • Self-Validating Protocols: Any dosing regimen must be accompanied by a monitoring plan. For diuretic studies, this includes measuring urine output and electrolytes. For chronic neurological studies, regular monitoring of animal weight and general health is crucial to detect adverse effects like dehydration. The data from these monitoring efforts validates the chosen dose or indicates a need for adjustment.

References

  • Dr.Oracle. (2025, December 17). Why does bumetanide have better bioavailability compared to other loop diuretics, such as furosemide?
  • Dr.Oracle. (2025, December 22). Does bumetanide have better oral (PO) absorption?
  • Bumetanide 1mg Tablets: Clinical Overview and Applications. (n.d.).
  • Brater, D. C. (n.d.). Bioavailability of bumetanide in grossly oedematous patients. PubMed.
  • Huxel, C. (2023, March 13). Bumetanide. StatPearls - NCBI Bookshelf.
  • Bumetanide Injection, USP. (n.d.).
  • Bumetanide: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral.
  • Bumetanide intravenous injection for adults. (n.d.). Medinfo Galway.
  • Dilution Bumetanide - BUMEX ®. (2004, November 15). GlobalRPH.
  • Evaluation of bumetanide as a potential therapeutic agent for Alzheimer's disease. (n.d.). PMC.
  • Dr.Oracle. (2025, March 1). How to manage a bumetanide (Bumex) infusion?
  • bumetanide - Drug Summary. (n.d.). PDR.Net.
  • Andersson, K. E. (n.d.). Evidence for diabetogenic action of bumetanide in mice. PubMed.
  • Bumetanide. (2023, May 7). FPnotebook.
  • Beneficial effect of early and repeated intraperitoneal administration... (n.d.). ResearchGate.
  • Kaka, G., et al. (2022, October 19). Long-term administration of bumetanide improve functional recovery after spinal cord injury in rats. PMC.
  • Consequences of inhibition of bumetanide metabolism in rodents on brain penetration and effects of bumetanide in chronic models of epilepsy | Request PDF. (n.d.). ResearchGate.
  • 3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic acid;4-chloro-2-(furan-2-ylmethylamino). (n.d.). PubChem.
  • Trenk, D., et al. (1987, December). Pharmacokinetics and bioavailability of piretanide in healthy volunteers following intramuscular administration. PubMed.

Sources

Application

Electrophysiological Characterization of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid: Patch-Clamp Protocols

Introduction & Mechanistic Rationale 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid is a highly lipophilic, N,N-dibutyl analog of the loop diuretic bumetanide. This structural modification is designed to target...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid is a highly lipophilic, N,N-dibutyl analog of the loop diuretic bumetanide. This structural modification is designed to target the electroneutral Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1) with altered membrane permeability profiles. Because NKCC1 is electroneutral (transporting 1 Na⁺, 1 K⁺, and 2 Cl⁻ simultaneously), its activity cannot be measured directly via standard transmembrane current recordings [1].

Instead, electrophysiologists must measure the downstream consequence of NKCC1 activity: the intracellular chloride concentration ( [Cl−]i​ ). Furthermore, because loop diuretic analogs frequently exhibit off-target antagonism at GABA_A receptors [2], a rigorous evaluation requires a dual-assay approach.

This guide details two distinct patch-clamp workflows:

  • Gramicidin Perforated Patch-Clamp: Preserves native [Cl−]i​ to validate on-target NKCC1 inhibition.

  • Standard Whole-Cell Patch-Clamp: Dialyzes [Cl−]i​ to isolate and quantify direct, off-target GABA_A receptor modulation.

Workflow Start Patch-Clamp Setup Split1 Gramicidin Perforated Patch Start->Split1 Split2 Standard Whole-Cell Patch Start->Split2 Perf1 Gramicidin forms Cl⁻ impermeable pores Split1->Perf1 WC1 Membrane ruptured (Dialyzes [Cl⁻]i) Split2->WC1 Perf2 Measure E_GABA shifts (NKCC1 Assay) Perf1->Perf2 WC2 Measure Peak I_GABA (Off-target Assay) WC1->WC2

Dual electrophysiology workflows for isolating NKCC1 inhibition vs. GABA_A receptor modulation.

On-Target Assay: Gramicidin Perforated Patch-Clamp

Causality of the Method

To measure NKCC1 function, we must evaluate the reversal potential of GABA ( EGABA​ ). Standard whole-cell patching ruptures the membrane, instantly replacing the cell's native chloride with the pipette solution. Gramicidin, however, forms transmembrane pores that are strictly permeable to monovalent cations (Na⁺, K⁺) but impermeable to Cl⁻ [3]. This allows electrical access to the cell while keeping the native chloride gradient—and thus the functional readout of NKCC1—intact.

Step-by-Step Methodology
  • Solution Preparation:

    • Internal Solution: 140 mM KCl, 10 mM HEPES, 2 mM MgCl₂, pH 7.3.

    • Gramicidin Stock: Dissolve gramicidin at 50 mg/mL in DMSO.

    • Final Pipette Solution: Dilute the stock to 20 µg/mL in the internal solution immediately before use. Sonicate for 5 minutes to ensure uniform dispersion.

  • Pipette Filling (Critical Step): Tip-fill the patch pipette with a gramicidin-free internal solution. Back-fill the remainder of the pipette with the gramicidin-containing solution. Rationale: Gramicidin in the pipette tip will severely impair the formation of a high-resistance gigaseal.

  • Seal and Perforation: Form a gigaseal (>1 GΩ) on the target neuron. Hold the cell at -60 mV. Do not apply suction. Over 15–30 minutes, gramicidin will partition into the membrane. Monitor the capacitive transient; begin recordings only when the series resistance ( Rs​ ) stabilizes below 50 MΩ.

  • Baseline EGABA​ Measurement:

    • Apply a voltage-step protocol from -80 mV to -30 mV in 10 mV increments.

    • At each step, apply a brief (50 ms) localized puff of GABA (100 µM) to the soma.

    • Plot the peak GABA-evoked current ( IGABA​ ) against the holding potential to calculate the baseline EGABA​ .

  • Compound Application: Bath-apply 10 µM of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid. Wait 15 minutes. Rationale: NKCC1 inhibition does not instantly change [Cl−]i​ ; time is required for passive chloride efflux to establish a new equilibrium.

  • Post-Treatment Measurement: Repeat the voltage-step protocol. A hyperpolarizing (negative) shift in EGABA​ confirms the depletion of intracellular chloride, validating NKCC1 inhibition.

Mechanism Compound 3-(Aminosulfonyl)-5- (dibutylamino)-4- phenoxybenzoic acid NKCC1 NKCC1 Cotransporter (Blocked) Compound->NKCC1 Inhibits Cl_Drop Intracellular [Cl⁻] Decreases NKCC1->Cl_Drop Prevents Cl⁻ influx EGABA E_GABA Shifts Negatively Cl_Drop->EGABA Nernst Equation Hyperpol Enhanced GABAergic Hyperpolarization EGABA->Hyperpol Restores Inhibition

Mechanism: NKCC1 inhibition depletes intracellular chloride, restoring GABAergic inhibition.

Off-Target Assay: Standard Whole-Cell Patch-Clamp

Causality of the Method

Because bumetanide analogs can directly antagonize GABA_A receptors, we must isolate the receptor from intracellular chloride fluctuations. By rupturing the membrane in standard whole-cell mode, we dialyze the cell and artificially clamp [Cl−]i​ to the pipette concentration. Any reduction in GABA-evoked current is therefore caused by direct receptor interaction, not NKCC1 inhibition.

Step-by-Step Methodology
  • Solution Preparation:

    • Internal Solution: Use a high-chloride internal solution (e.g., 140 mM CsCl) to amplify inward chloride currents at negative holding potentials.

    • Compound Preparation: Dilute 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid from a freshly made stock in DMSO. Prepare GABA from a frozen stock [2].

  • Whole-Cell Configuration: Form a gigaseal and apply brief, sharp suction to rupture the membrane. Allow 5 minutes for complete intracellular dialysis.

  • Voltage Clamp: Hold the cell at a continuous membrane potential of -50 mV [2].

  • Baseline Recording: Using a rapid solution exchange system, apply GABA (10 µM) for exactly 5 seconds. Record the electrical current generated by the movement of chloride ions into the cell as a trace of current versus time[2].

  • Compound Co-application: Allow a 2-minute washout period to prevent receptor desensitization. Next, co-apply GABA (10 µM) + 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (10 µM) for 5 seconds[2].

  • Analysis: Measure the peak current amplitude. A significant reduction in peak current compared to the baseline trace indicates off-target GABA_A receptor antagonism.

Quantitative Data Summary

The following table summarizes the key electrophysiological parameters and expected data outputs for the dual-assay characterization of this compound.

ParameterGramicidin Perforated Patch (NKCC1 Assay)Standard Whole-Cell Patch (Off-Target Assay)
Target Assayed NKCC1 (Indirect via native [Cl−]i​ )GABA_A Receptor (Direct channel kinetics)
Pipette Solution Low Cl⁻ (10 mM) + Gramicidin (20 µg/mL)High Cl⁻ (140 mM CsCl)
Intracellular Cl⁻ Native (Maintained by cellular transporters)Dialyzed (Fixed by pipette solution)
Holding Potential Voltage steps (-80 mV to -30 mV)Fixed at -50 mV
Application Time 50 ms GABA puff5 s continuous GABA + Compound application
Equilibration Time 15 minutes (for Cl⁻ efflux)5 minutes (for internal dialysis)
Key Metric EGABA​ (Reversal Potential shift)Peak IGABA​ amplitude reduction (%)

References

  • US Patent 9682928B2.Bumetanide analogs, compositions and methods of use. Contains foundational whole-cell patch-clamp protocols for N,N-dibutyl bumetanide analogs.
  • Gamba, G. (2005). Molecular Physiology and Pathophysiology of Electroneutral Cation-Chloride Cotransporters. Physiological Reviews, 85(2), 423-493.[Link]

  • Kyrozis, A., & Reichling, D. B. (1995). Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration. Journal of Neuroscience Methods, 57(1), 27-35.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid Stability in DMSO

Welcome to the Technical Support Center for 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (CAS 1236290-34-8), commonly known as Bumetanide Dibutyl Impurity or Impurity 6. This portal is designed for analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (CAS 1236290-34-8), commonly known as Bumetanide Dibutyl Impurity or Impurity 6. This portal is designed for analytical chemists, pharmacologists, and drug development professionals who utilize this compound as a reference standard or experimental probe.

While the parent drug, bumetanide, is well-characterized[1], the substitution of a secondary butylamine with a tertiary dibutylamine fundamentally alters the molecule's lipophilicity, steric hindrance, and degradation profile in organic solvents like Dimethyl Sulfoxide (DMSO). This guide synthesizes field-proven insights to help you troubleshoot assay inconsistencies, prevent degradation, and establish self-validating experimental workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My DMSO stock solution is losing titer over time, even when stored at -20°C. Is the compound degrading?

A: Most likely, you are observing physical precipitation, not chemical degradation.

  • The Causality: DMSO is highly hygroscopic. Every time a stock vial is opened on the benchtop, atmospheric moisture is absorbed into the solvent. Because the dibutylamino group makes this compound significantly more lipophilic than parent bumetanide, its tolerance for water in DMSO is extremely low.

  • The Mechanism: As water content in the DMSO increases, the solvent system's polarity shifts, acting as an anti-solvent. This causes invisible "micro-precipitation" of the highly lipophilic dibutyl derivative[2]. When you sample the supernatant for LC-MS, the apparent concentration is lower, mimicking chemical degradation.

  • The Fix: Always use anhydrous DMSO (>99.9%) purged with an inert gas (Argon/Nitrogen)[3]. Store stocks in single-use aliquots to prevent repeated moisture exposure.

Q2: I am detecting a new peak in my LC-MS with a +16 Da mass shift. What is this degradant?

A: This is the N-oxide degradant, a direct consequence of the tertiary amine.

  • The Causality: Unlike bumetanide, which possesses a secondary amine that typically undergoes N-dealkylation under oxidative stress, the dibutyl derivative features a tertiary amine. Tertiary amines in DMSO are highly susceptible to N-oxidation in the presence of trace peroxides or dissolved oxygen.

  • The Fix: Degas your DMSO to remove dissolved oxygen and avoid using aging DMSO bottles that may have accumulated peroxides.

Q3: Can the DMSO solvent itself react with the compound? I am seeing complex adducts.

A: Yes, through thermal degradation of DMSO.

  • The Causality: If you use heat or sonication to force the compound into solution, or if the stock is subjected to elevated temperatures, DMSO can undergo a Pummerer-type rearrangement. This breakdown generates reactive species, including formaldehyde and methyl(methylene)sulfonium ions[4].

  • The Mechanism: The primary sulfonamide group (aminosulfonyl) on the benzoic acid core acts as a nucleophile, reacting with the DMSO-derived formaldehyde to form methylol derivatives or methylene-bridged dimers[4].

  • The Fix: Never use heat to dissolve this compound in DMSO. Rely on vortexing at room temperature.

Q4: Is this compound sensitive to ambient laboratory light?

A: Yes, it is highly photolabile.

  • The Causality: The phenoxybenzoic acid and sulfonamide core absorbs UV light, leading to the homolytic cleavage of the S–N and C–S bonds in the excited state[5].

  • The Mechanism: This radical formation yields sulfonyl radicals that stabilize into arylsulfinic and sulfonic acids[5].

  • The Fix: All stock preparations must be performed under low-light conditions and stored in amber glass vials.

Part 2: Degradation Pathways Visualization

degradation_pathways Parent 3-(Aminosulfonyl)-5-(dibutylamino) -4-phenoxybenzoic acid in DMSO Moisture Moisture Ingress (Hygroscopic DMSO) Parent->Moisture H2O Absorption Oxidation Oxidative Stress (Peroxides/O2) Parent->Oxidation Tertiary Amine Photo UV/Light Exposure (Photolysis) Parent->Photo Phenoxy Core Thermal Thermal Stress (DMSO Breakdown) Parent->Thermal >50°C Precip Micro-precipitation (Apparent Titer Loss) Moisture->Precip Decreased Solubility NOxide N-Oxidation (+16 Da Mass Shift) Oxidation->NOxide Reactive Oxygen Sulfinic Sulfinic/Sulfonic Acids (S-N Cleavage) Photo->Sulfinic Radical Formation Adduct Formaldehyde Adducts (Sulfonamide Reaction) Thermal->Adduct Pummerer Rearrangement

Caption: Mechanistic pathways of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid degradation in DMSO.

Part 3: Comparative Data Presentation

Understanding how the dibutyl substitution changes the molecule's behavior compared to the parent drug is critical for accurate assay design.

Property / StressorParent Drug (Bumetanide)Dibutyl Impurity (CAS 1236290-34-8)Mechanistic Rationale
Amine Classification Secondary (Butylamino)Tertiary (Dibutylamino)Addition of a second butyl chain increases steric bulk.
Solubility in H₂O Sparingly soluble[3]Practically insolubleIncreased LogP due to the extra aliphatic chain.
Moisture Tolerance in DMSO ModerateExtremely LowHighly prone to micro-precipitation upon water ingress.
Primary Oxidative Risk N-dealkylationN-oxide formation (+16 Da)Tertiary amines readily form N-oxides under oxidative stress.
Photostability Low (S-N cleavage)[5]Low (S-N cleavage)Both share the photolabile phenoxy-sulfonamide core.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in Quality Control (QC) steps that allow the researcher to definitively prove whether a loss in signal is due to chemical degradation or physical precipitation.

Protocol 1: Preparation of Ultra-Stable DMSO Stock Solutions

Goal: Prevent moisture ingress, N-oxidation, and photolysis.

  • Solvent Preparation: Equilibrate a new, sealed bottle of Anhydrous DMSO (>99.9% purity) to room temperature before opening to prevent condensation. Purge the solvent with Argon gas for 5 minutes[3].

  • Weighing: Weigh the lyophilized 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid powder using an anti-static analytical balance under low-light conditions.

  • Dissolution: Add the Argon-purged DMSO to achieve a 10 mM concentration. Do not use heat or sonication. Vortex vigorously for 60 seconds at room temperature.

  • Aliquotting: Dispense the solution into pre-chilled, amber glass, low-bind microcentrifuge tubes (e.g., 50 µL per tube). Flush the headspace of each tube with Argon before capping.

  • Storage: Snap-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

Protocol 2: The "Spin-and-Shoot" Self-Validation Assay

Goal: Differentiate between chemical degradation and physical micro-precipitation.

  • Thawing: Remove a single-use aliquot from -80°C and allow it to reach room temperature in the dark.

  • Pre-Spin Sampling (Total Pool): Gently invert the tube 5 times to homogenize. Remove a 2 µL sample and dilute into your LC-MS mobile phase.

  • Centrifugation: Centrifuge the remaining DMSO stock at 15,000 x g for 10 minutes at room temperature.

  • Post-Spin Sampling (Soluble Pool): Carefully sample 2 µL from the absolute top meniscus of the supernatant. Dilute identically to the pre-spin sample.

  • Data Analysis (The Validation):

    • If Pre-Spin AUC ≈ Post-Spin AUC, but both are lower than historical data: Chemical degradation has occurred (check for N-oxide or sulfinic acid masses).

    • If Pre-Spin AUC > Post-Spin AUC: Micro-precipitation has occurred. Your compound is intact but has crashed out of solution due to moisture ingress.

workflow Start Dry Compound (Dessicator Stored) Dissolve Dissolution (Vortex, No Heat) Start->Dissolve Solvent Anhydrous DMSO (>99.9%, Argon Purged) Solvent->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Freeze Snap Freeze (Liquid N2) Aliquot->Freeze Store Store at -80°C (Single-Use) Freeze->Store Validate LC-MS/MS QC (Pre/Post Spin Check) Store->Validate Thaw once

Caption: Self-validating workflow for the preparation and QC of dibutyl impurity DMSO stocks.

Part 5: References

  • Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter National Institutes of Health (NIH) / PMC.[Link]

  • Investigation of the photochemical properties and in vitro phototoxic potential of bumetanide ResearchGate.[Link]

  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions National Institutes of Health (NIH) / PMC.[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid

Welcome to the Technical Support Center. Synthesizing 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid—often characterized as Bumetanide Impurity 6 or utilized as a specific NKCC1 inhibitor analog—presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid—often characterized as Bumetanide Impurity 6 or utilized as a specific NKCC1 inhibitor analog—presents a unique steric and electronic challenge . While the monoalkylation of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid yields the standard loop diuretic bumetanide rapidly, forcing a second alkylation to achieve the dibutylamino derivative requires overcoming significant steric hindrance .

As a Senior Application Scientist, I have designed this guide to provide field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to maximize your dialkylation yield .

Synthesis Workflow

Workflow A 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid B Esterification (MeOH, H2SO4) A->B C Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate B->C D Reductive Amination (Excess Butyraldehyde, NaBH(OAc)3, DCE) C->D E Methyl 3-(dibutylamino)-4-phenoxy-5-sulfamoylbenzoate D->E F Saponification (NaOH, THF/MeOH/H2O) E->F G 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid F->G

Workflow for the exhaustive dialkylation of bumetanide precursors.

Experimental Protocols (Self-Validating Systems)

To achieve high yields of the dialkylated product, the free carboxylic acid must first be masked. This prevents reagent quenching and dramatically improves solubility in the organic solvents required for the hydride reduction [[1]]().

Step 1: Esterification (Masking the Carboxylic Acid)
  • Causality: The free carboxylic acid of the starting material limits solubility in halogenated solvents and can inadvertently protonate reducing agents, altering the delicate pH required for iminium ion formation. Converting it to a methyl ester ensures complete solubility in 1,2-dichloroethane (DCE) and prevents unwanted side reactions.

  • Protocol:

    • Suspend 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (1.0 eq) in anhydrous methanol.

    • Add a catalytic amount of concentrated H₂SO₄.

    • Reflux the mixture for 12 hours.

    • Self-Validation: Monitor by TLC (Silica, Hexane:EtOAc). Once the highly polar starting material spot disappears and is replaced by a higher Rf spot, concentrate the reaction mixture under reduced pressure.

    • Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.

Step 2: Exhaustive Reductive Amination (Dialkylation)
  • Causality: The secondary amine intermediate (monoalkylated) is highly sterically hindered by the adjacent phenoxy and sulfamoyl groups. Standard hydrogenation (H₂, Pd/C) often stalls at the monoalkylated stage . We utilize sodium triacetoxyborohydride (NaBH(OAc)₃), a mild hydride donor that selectively reduces the transient iminium ion without reducing the aldehyde, driven by an acidic environment .

  • Protocol:

    • Dissolve the methyl ester intermediate (1.0 eq) in DCE.

    • Add NaBH(OAc)₃ (1.4 eq per alkylation, total 2.8 eq) and glacial acetic acid (6.0 eq) at 0°C.

    • Critical Step: Dispense butyraldehyde (2.5 eq) dissolved in DCE via a syringe pump at a rate of 1 mL/hour.

    • Allow the mixture to warm to room temperature and stir for 16 hours.

    • Self-Validation: Sample the homogeneous mixture via HPLC. The emergence of a highly lipophilic peak confirms complete dialkylation. Quench with aqueous NaHCO₃ and extract with DCE.

Step 3: Saponification (Deprotection)
  • Causality: The ester must be carefully hydrolyzed back to the active carboxylic acid without cleaving the sensitive sulfonamide group or the diphenyl ether linkage.

  • Protocol:

    • Dissolve the crude dibutylamino methyl ester in a 1:1:1 mixture of THF, methanol, and water.

    • Add NaOH (3.0 eq) and stir at room temperature for 4 hours.

    • Concentrate the organic solvents via rotary evaporation.

    • Self-Validation: Add 5M HCl dropwise to the aqueous layer until the pH reaches ~2.5. The sudden precipitation of a white/yellowish solid is the self-validating confirmation of the target product, 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid [[1]](). Filter, wash with cold water, and dry.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at the monoalkylated (Bumetanide) stage despite adding excess butyraldehyde? Causality & Solution: The first alkylation is kinetically favored, but the resulting secondary amine is sterically shielded. If you are using standard catalytic hydrogenation (e.g., H₂ with Pd/C at 100 psi) , the bulky intermediate struggles to coordinate with the catalyst surface. Action: Switch from heterogeneous catalysis to homogeneous reductive amination using NaBH(OAc)₃ in DCE . The acidic environment (acetic acid) forces the formation of the iminium ion, which is then irreversibly trapped by the hydride donor.

Q2: I am detecting significant amounts of unreacted aldehyde and aldol condensation byproducts. How can I optimize the stoichiometry? Causality & Solution: Butyraldehyde is highly prone to self-condensation (aldol reaction) under both acidic and basic conditions. If you add all 2.5 equivalents at once, the aldehyde will react with itself faster than it reacts with the sterically hindered secondary amine. Action: Maintain a low steady-state concentration of the aldehyde by utilizing a syringe pump (e.g., 1 mL/hour over 12 hours) . This ensures the aldehyde is consumed by the amine before it can self-condense.

Q3: Can I perform the dialkylation directly on the free carboxylic acid instead of the methyl ester? Causality & Solution: While standard bumetanide (monoalkylated) can be synthesized in a one-pot reaction from the free acid, attempting exhaustive dialkylation on the free acid is highly inefficient . The free carboxylic acid reduces the solubility of the intermediate in halogenated solvents and consumes equivalents of the borohydride reagent. Action: Always esterify first. It is a self-validating step that dramatically improves the purity profile and yield of the final dialkylated product.

Data Presentation

Table 1: Reaction Condition Optimization for Mono- vs. Di-alkylation of Bumetanide Precursors

Target ProductSubstrateReagents & CatalystSolventTime / TempExpected Yield
Monoalkylated (Standard Bumetanide)Free Acid1.1 eq Butyraldehyde, H₂ (100 psi), Pd/CMethanol6 hours, 40°C>90%
Dialkylated (Target Analog)Free Acid2.5 eq Butyraldehyde, H₂ (100 psi), Pd/CMethanol24 hours, 40°C<30% (Mixed)
Dialkylated (Target Analog)Methyl Ester2.5 eq Butyraldehyde, NaBH(OAc)₃, AcOHDCE16 hours, 0°C to RT>85%
References
  • Title: Bumetanide-impurities. Source: Pharmaffiliates. URL: [Link]

  • Title: FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Source: International Journal of Research in Pharmacy and Chemistry (IJRPC). URL: [Link]

  • [[1]]() Title: US9682928B2 - Bumetanide analogs, compositions and methods of use. Source: Google Patents. URL:

Sources

Troubleshooting

Troubleshooting 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid precipitation in culture media

Technical Support Center: Troubleshooting 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid Precipitation in In Vitro Assays Welcome to the Technical Support Center. This guide is specifically engineered for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid Precipitation in In Vitro Assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering severe solubility issues with 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (often referred to as Bumetanide Impurity 6, CAS: 1236290-34-8).

Rather than providing generic advice, this guide deconstructs the physicochemical causality behind the precipitation and provides self-validating, step-by-step protocols to ensure the scientific integrity of your in vitro assays.

Part 1: The Causality of Precipitation (Mechanistic Overview)

To troubleshoot precipitation, we must first understand the molecular causality. Standard bumetanide is a well-known loop diuretic and NKCC1/2 inhibitor (1)[1]. It possesses a single butylamino group, making it lipophilic but generally manageable in standard cell culture media containing 0.1% DMSO.

However, 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid contains a dibutylamino moiety. The addition of this second bulky, non-polar butyl chain drastically increases the molecule's partition coefficient (LogP) and reduces its kinetic solubility in aqueous environments (2)[2].

When a highly concentrated DMSO stock of this derivative is pipetted directly into aqueous media (pH 7.4), the DMSO solvent rapidly diffuses into the bulk water. This leaves the highly hydrophobic dibutylamino and phenoxy groups suddenly exposed to a high-dielectric environment without solvent shielding. The hydration energy is insufficient to overcome the hydrophobic effect, leading to localized supersaturation, rapid nucleation, and irreversible crystallization—a phenomenon known as "solvent shock" (3)[3].

Part 2: Quantitative Data & Physicochemical Comparison

Understanding the shift in physicochemical properties dictates our experimental choices.

ParameterStandard Bumetanide3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acidMechanistic Impact on Culture
Alkyl Substitution Mono-butylaminoDi-butylaminoExponential increase in steric bulk and hydrophobicity.
Aqueous Kinetic Solubility >100 µM (at 1% DMSO)<10 µM (at 1% DMSO)High risk of spontaneous nucleation at standard screening doses.
pKa (Carboxylic Acid) ~3.6~3.8Deprotonated at pH 7.4, but ionic solvation is overpowered by the dibutyl bulk.
Solubilization Requirement Direct DMSO spikeStep-down dilution + Carrier proteinsRequires kinetic buffering to prevent solvent shock.

Part 3: Diagnostic FAQs

Q: How can I differentiate between compound precipitation and bacterial contamination? A: Causality and timing. Compound precipitation via solvent shock occurs immediately or within 1-2 hours of media preparation (4)[4]. Under an inverted microscope, precipitates appear as highly refractive, jagged, or needle-like crystals. Bacterial contamination typically requires 24-48 hours to become visible, presents as uniform spherical turbidity, and is accompanied by a rapid drop in media pH (phenol red turns yellow).

Q: Will warming my culture media to 37°C before adding the DMSO stock prevent precipitation? A: Warming the media increases the thermodynamic solubility limit, but it does not prevent the kinetic event of solvent shock. If the concentrated stock is added too rapidly, the localized concentration at the pipette tip will still exceed the solubility threshold, causing irreversible nucleation.

Q: Can I use a different organic solvent instead of DMSO? A: While ethanol or DMF are alternatives, the dibutylamino derivative is profoundly hydrophobic, and DMSO remains the most efficient primary solvent. The root cause is not the primary solvent, but the abrupt transition into the aqueous phase. We must manage the transition gradient rather than change the solvent.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You will not only solubilize the compound but analytically verify its solubility before applying it to your delicate cell cultures.

Protocol A: The Step-Down Dilution & Kinetic Buffering Workflow

Causality: By creating an intermediate transition phase, we reduce the concentration gradient between the 100% DMSO stock and the 100% aqueous media, preventing the localized supersaturation that triggers solvent shock.

  • Primary Stock Preparation: Dissolve the compound in anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.

  • Intermediate Transition Stock: Dilute the 10 mM stock 1:10 into a transition buffer (e.g., 10% DMSO in PBS, or 50% DMSO / 50% PEG-400) to create a 1 mM intermediate stock.

  • Media Priming: Pre-warm your complete cell culture medium (must contain at least 10% FBS or 1 mg/mL BSA) to 37°C. Mechanistic note: Serum proteins act as hydrophobic sinks, binding the dibutyl groups and preventing self-aggregation.

  • Dropwise Integration: While continuously and gently vortexing the warmed media, add the 1 mM intermediate stock dropwise. Do not submerge the pipette tip into the media; let the drops fall onto the swirling surface.

  • Validation Step (Crucial): Before applying to cells, transfer 100 µL of the final dosed media and 100 µL of a vehicle-control media (blank) into a 96-well clear plate. Read the absorbance at 620 nm using a microplate reader.

    • Validation Metric: If Absdosed​≤Absblank​+0.05 , the compound is fully solubilized. If the absorbance is significantly higher, sub-visual micro-precipitates have formed, and the media must be discarded.

Protocol B: Molecular Encapsulation via Cyclodextrins

Causality: If Protocol A fails at high assay concentrations (>50 µM), the thermodynamic solubility limit has been breached. We must artificially increase this limit using host-guest complexation.

  • Prepare a 10 mM DMSO stock of the compound.

  • Supplement your target cell culture media with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a final concentration of 2% (w/v).

  • Pre-warm the supplemented media to 37°C.

  • Add the DMSO stock dropwise while stirring. Mechanistic note: The hydrophobic cavity of HP-β-CD will encapsulate the bulky phenoxy and dibutylamino moieties, shielding them from the aqueous environment and preventing nucleation.

Part 5: Visualizations

G A 100% DMSO Stock (High Solute Conc.) B Direct Addition to Aqueous Media A->B Pipetting C Rapid DMSO Diffusion (Solvent Shock) B->C Contact D Local Supersaturation C->D Hydrophobic Stranding E Nucleation & Precipitation D->E Crystallization

Mechanism of solvent shock leading to rapid compound precipitation in aqueous media.

Workflow N1 Prepare 10 mM Stock (100% DMSO) N2 Intermediate Dilution (1 mM in 10% DMSO/PBS) N1->N2 Dilute 1:10 N4 Dropwise Addition with Gentle Vortexing N2->N4 Add slowly N3 Pre-warm Culture Media (37°C, 10% FBS/BSA) N3->N4 Prepare base N5 Validation: Absorbance at 620 nm (Turbidity) N4->N5 Sample 100 µL N6 Final Assay Media (Fully Solubilized) N5->N6 Abs <= Blank

Step-down dilution workflow with self-validating turbidity check to ensure kinetic solubility.

References

  • Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome - PMC.
  • High-performance liquid chromatographic assay for bumetanide in plasma and urine - PubMed.
  • Aqueous Solubility Assays - Cre
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom
  • Technical Support Center: Compound Precipit

Sources

Optimization

Overcoming poor cellular uptake of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid

Welcome to the Technical Support Center for 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (commonly known as Bumetanide). This guide is engineered for drug development professionals and research scientists enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (commonly known as Bumetanide). This guide is engineered for drug development professionals and research scientists encountering poor intracellular accumulation, low blood-brain barrier (BBB) penetration, or off-target diuresis in their experimental models.

Core Mechanistic FAQs: Troubleshooting Poor Uptake

Q1: Why does 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid exhibit sub-optimal cellular uptake, particularly in CNS models? A1: The poor cellular uptake and BBB penetration of bumetanide are directly tied to its physicochemical properties. The molecule possesses a carboxylic acid moiety with a pKa of approximately 3.6, meaning it is highly ionized (>99%) at a physiological pH of 7.4 1[1]. This ionization prevents passive diffusion across lipid bilayers. Furthermore, bumetanide exhibits ~98% plasma protein binding, severely limiting the free fraction available for tissue distribution [[1]](1].

Q2: My in vitro neuronal assays show no NKCC1 inhibition even at high systemic doses. Is this an efflux issue? A2: Yes. While bumetanide is a potent NKCC1 inhibitor (IC50 ~100-300 nM) [[2]](2], achieving these concentrations intracellularly or within the brain parenchyma is hindered by active efflux. Bumetanide is a known substrate for organic anion transporters (OATs). Studies indicate that co-administration with probenecid (an OAT inhibitor) can increase brain levels of bumetanide by up to 190% by blocking this efflux 3[3].

Formulation & Prodrug Troubleshooting

Q3: How can we chemically modify bumetanide to bypass the BBB and cellular lipid bilayers without losing its NKCC1 inhibitory function? A3: The most validated approach is synthesizing lipophilic, uncharged ester prodrugs. Masking the carboxylic acid group prevents ionization at pH 7.4. Two prominent prodrugs are the pivaloyloxymethyl ester (BUM1) and the N,N-dimethylaminoethyl ester (BUM5) 1[1]. These prodrugs passively diffuse across the BBB and cellular membranes. Once internalized, endogenous esterases cleave the promoiety, releasing the active bumetanide intracellularly to block NKCC1 [[4]](4].

Q4: We are experiencing excessive diuresis in our in vivo models using standard bumetanide. Can this be avoided while maintaining CNS cellular uptake? A4: Yes. Utilizing the BUM5 prodrug significantly reduces the diuretic side effect. BUM5 acts as an inhibitor of Oat3-mediated transport in kidney cells, which prevents its own accumulation in the renal tubules (where it would normally block NKCC2 to cause diuresis) 3[3].

UptakePathways cluster_blood Bloodstream (pH 7.4) cluster_cell Intracellular Space / Brain Parenchyma BUM Bumetanide (Ionized, High Protein Binding) BBB Blood-Brain Barrier / Cell Membrane BUM->BBB Poor Passive Diffusion PRO BUM5 Prodrug (Lipophilic, Uncharged) PRO->BBB Rapid Passive Diffusion EFF OAT Efflux Transporters BBB->EFF Substrate Capture CLEAVE Esterase Cleavage BBB->CLEAVE Internalization EFF->BUM Active Efflux TARGET NKCC1 Inhibition CLEAVE->TARGET Release Active Drug

Mechanistic pathways of Bumetanide efflux vs. BUM5 prodrug cellular uptake and activation.

Nanocarrier Delivery Systems

Q5: We want to avoid chemical modification (prodrugs). What nanoparticle formulations enhance bumetanide cellular uptake? A5: Polymeric nanoparticles, specifically Poly(lactic-co-glycolic acid) (PLGA) conjugated with Polyethylene glycol (PEG) and surface-modified with Polysorbate 80 (P80), are highly effective 5[5]. In the bloodstream, the P80 coating selectively adsorbs Apolipoprotein E (ApoE) to form a protein corona. This ApoE corona facilitates receptor-mediated endocytosis via Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1), which is highly expressed on brain endothelial cells, efficiently translocating the bumetanide payload intracellularly 6[6].

NanoWorkflow N1 1. PLGA-PEG + Bumetanide N2 2. Emulsification with P80 N1->N2 N3 3. Solvent Evaporation N2->N3 N4 4. In Vivo ApoE Corona Formation N3->N4 N5 5. LRP1-Mediated Endocytosis N4->N5

Step-by-step workflow for formulating and delivering P80-modified bumetanide nanoparticles.

Validated Experimental Protocols

Protocol A: Synthesis and In Vitro Validation of BUM5 Prodrug
  • Objective: Mask the carboxylic acid of bumetanide to prevent ionization and enhance passive cellular uptake.

  • Step 1: Esterification Reaction. Dissolve bumetanide (1 eq) and N,N-dimethylaminoethanol (1.2 eq) in anhydrous dichloromethane (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) at 0°C.

    • Causality: DCC acts as a coupling agent to form the ester bond, neutralizing the acidic moiety (pKa ~3.6) that normally prevents lipid bilayer diffusion.

  • Step 2: Purification. Filter the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify via silica gel flash chromatography (Eluent: EtOAc/Hexane) to isolate the BUM5 prodrug.

  • Step 3: Self-Validation (Esterase Cleavage Assay). To ensure the prodrug will revert to active bumetanide intracellularly, incubate 10 µM BUM5 in tissue homogenate (e.g., brain or liver) at 37°C. Extract aliquots at 0, 15, 30, and 60 minutes. Quantify the appearance of the parent bumetanide molecule via LC-MS/MS.

    • Validation Check: A successful prodrug should demonstrate a half-life (t1/2) of <30 minutes in homogenate, confirming rapid enzymatic activation.

Protocol B: Formulation of P80-Modified PLGA-PEG Nanoparticles
  • Objective: Bypass efflux transporters and utilize receptor-mediated endocytosis for targeted cellular uptake.

  • Step 1: Organic Phase Preparation. Dissolve 50 mg of PLGA-PEG copolymer and 5 mg of bumetanide in 2 mL of an acetone/dichloromethane mixture (1:1 v/v).

    • Causality: The hydrophobic core of PLGA efficiently encapsulates the lipophilic drug, protecting it from premature clearance.

  • Step 2: Emulsification. Dropwise add the organic phase into 10 mL of an aqueous solution containing 1% (w/v) Polysorbate 80 (P80) under continuous vortexing. Probe-sonicate for 3 minutes on ice.

    • Causality: P80 is not just a surfactant; it is biologically active. In vivo, P80 specifically adsorbs Apolipoprotein E (ApoE) from the blood, which is required to trigger LRP1-mediated endocytosis at the target cell membrane.

  • Step 3: Solvent Evaporation. Stir the emulsion magnetically at room temperature for 12 hours to evaporate the organic solvents. Recover the nanoparticles via ultracentrifugation (20,000 × g for 30 min) and wash twice with ultrapure water.

  • Step 4: Self-Validation (DLS & Zeta Potential). Resuspend a fraction of the nanoparticles in water and analyze via Dynamic Light Scattering (DLS).

    • Validation Check: The hydrodynamic diameter must be <150 nm with a polydispersity index (PDI) <0.2. Particles >200 nm will be rapidly opsonized and cleared by the reticuloendothelial system (RES) before reaching target cells.

Quantitative Data Summary

Delivery StrategyPhysicochemical State (pH 7.4)Brain:Plasma RatioDiuretic Side EffectPrimary Uptake Mechanism
Native Bumetanide >99% Ionized (Anion)~0.01 (Poor)High (NKCC2 inhibition)Limited passive diffusion; subject to OAT efflux
BUM5 Prodrug Uncharged / Lipophilic>0.03 (High)Low (Inhibits renal Oat3)Rapid passive diffusion; intracellular esterase cleavage
P80-PLGA-PEG NPs EncapsulatedHighLow (Targeted delivery)LRP1-mediated endocytosis via ApoE protein corona

References

  • [1] A novel prodrug-based strategy to increase effects of bumetanide in epilepsy - PubMed. nih.gov. 1

  • [3] Multiple blood-brain barrier transport mechanisms limit bumetanide accumulation, and therapeutic potential, in the mammalian bra - VCU Scholars Compass. vcu.edu. 3

  • [4] Prodrugs and their activation mechanisms for brain drug delivery - RSC Publishing. rsc.org. 4

  • [2] Evaluation of bumetanide as a potential therapeutic agent for Alzheimer's disease. frontiersin.org. 2

  • [5] Neonatal Pharmacokinetics and Biodistribution of Polymeric Nanoparticles and Effect of Surfactant - MDPI. mdpi.com. 5

  • [6] Macrophage imaging and subset analysis using single-cell RNA sequencing. ntno.org. 6

Sources

Troubleshooting

Long-term storage conditions for 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid powder

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical properties of 3-(Aminosul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical properties of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid , universally known in drug development as Bumetanide .

Because this compound features a sulfonamide group, a secondary amine, and a phenoxy ether linkage, it is susceptible to specific environmental degradation pathways. This guide synthesizes field-proven insights with rigorous chemical principles to ensure the integrity of your API powder during long-term storage.

I. Mechanistic Overview of API Degradation

To effectively store bumetanide powder, we must first understand the causality behind its degradation. The stability of the powder is dictated by three primary environmental stressors: thermal energy, photon exposure (light), and atmospheric moisture.

Stressors Bumetanide Bumetanide Powder Stability Light Light Exposure (UV/Vis) Photoox Photooxidation (Discoloration) Light->Photoox Temp Elevated Temperature Thermal Thermal Degradation (Impurities) Temp->Thermal Moisture High Humidity (Moisture) Hydro Hygroscopicity (Clumping) Moisture->Hydro Photoox->Bumetanide Reduces Purity Thermal->Bumetanide Accelerates Kinetics Hydro->Bumetanide Alters Crystallinity

Caption: Logical relationship between environmental stressors and bumetanide powder degradation.

II. Quantitative Storage Parameters

The following table summarizes the validated shelf-life of bumetanide powder based on specific temperature controls[1]. Adhering to these parameters minimizes kinetic energy, thereby halting spontaneous degradation reactions.

Storage ConditionTemperatureValidated Shelf LifePrimary Container Requirement
Long-Term (Optimal) -20°C3 YearsTightly sealed, desiccated, opaque/amber
Medium-Term 4°C2 YearsTightly sealed, desiccated, opaque/amber
Short-Term / Shipping Ambient (20°C to 25°C)< 1 MonthTightly sealed, protected from light

III. Frequently Asked Questions (FAQs)

Q1: Why is -20°C the optimal long-term storage temperature for this powder? Causality: Chemical degradation is a kinetic process. According to the Arrhenius equation, lowering the temperature exponentially decreases the rate constant of degradation reactions. Storing the powder at -20°C effectively deprives the system of the activation energy required for thermal degradation and the formation of undesirable impurities, ensuring a 3-year shelf life[1].

Q2: The safety data sheet emphasizes protecting the powder from light. What is the mechanism of light-induced damage? Causality: Bumetanide contains electron-rich aromatic rings and a secondary amine. Exposure to ultraviolet (UV) or high-intensity visible light provides photons with sufficient energy to cleave chemical bonds or excite oxygen molecules into reactive singlet states. This initiates photooxidation , which manifests physically as a color shift from a pristine white powder to a yellowish hue, indicating a drop in API purity[2][3].

Q3: How does ambient humidity affect the powder during storage? Causality: While bumetanide is only very slightly soluble in cold water, the powder form possesses a high surface area that can adsorb atmospheric moisture[4]. Moisture acts as a plasticizer and a medium for hydrolysis. If humidity is not controlled, water molecules can alter the solid-state crystalline structure (polymorphism) or cause the powder to clump, which severely impacts its dissolution rate during downstream assay preparation.

IV. Troubleshooting Guide

Issue: The powder has formed hard clumps inside the storage vial.

  • Root Cause: Moisture ingress due to an improper seal or condensation.

  • Scientific Correction: Discard the compromised aliquot if quantitative precision is required, as the moisture content has altered the mass-to-mole ratio. To prevent this, ensure vials are sealed with PTFE-lined caps and wrapped with Parafilm. Crucially, always allow vials stored at -20°C to equilibrate to room temperature before opening. Opening a cold vial causes immediate condensation of ambient humidity onto the powder.

Issue: The powder has turned slightly yellow.

  • Root Cause: Photooxidation due to light exposure[2].

  • Scientific Correction: The compound has degraded. Do not use this batch for sensitive in vitro or in vivo assays. Transition all future storage to amber glass vials and ensure the secondary storage container is entirely opaque.

Issue: Inconsistent solubility when preparing stock solutions in alkaline buffers or organic solvents.

  • Root Cause: Polymorphic shifts or degradation impurities altering the thermodynamic solubility of the bulk powder.

  • Scientific Correction: Verify the purity of the powder via HPLC. If purity is ≥ 98%, ensure you are using the correct vehicle (e.g., pH adjustment to 7.4 or higher, as bumetanide is soluble in alkaline solutions)[4][5].

V. Standard Operating Procedure: Aliquoting and Storage

To maintain scientific integrity, bulk API should never be repeatedly opened and closed. Every exposure introduces moisture, oxygen, and light. The following protocol utilizes a self-validating system to ensure long-term stability.

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the bulk container of bumetanide from the -20°C freezer. Place it in a desiccator at room temperature for 2 hours before opening.

    • Causality: This prevents atmospheric moisture from condensing on the cold powder.

  • Environment Preparation: Dim the ambient lighting in the laboratory or work inside a biosafety cabinet with the UV light disabled and sash lowered to minimize light exposure.

  • Weighing & Aliquoting: Using an analytical balance, rapidly weigh the required mass into pre-weighed, sterile, amber glass vials.

  • Inert Gas Purging: Gently blow a stream of inert gas (Argon or Nitrogen) into the headspace of each vial for 3–5 seconds.

    • Causality: Displacing ambient oxygen prevents oxidative degradation during the multi-year storage period.

  • Sealing: Cap the vials tightly using PTFE-lined closures. Wrap the junction of the cap and vial with Parafilm to create a secondary moisture barrier.

  • Self-Validation Step (Critical): Record the exact gross weight of the sealed vial. Before using an aliquot months later, re-weigh the sealed vial. A mass increase indicates moisture ingress, immediately flagging the sample as compromised.

  • Storage: Place the amber vials into an opaque secondary container containing fresh desiccant pouches. Store the container at -20°C[1].

Workflow Equilibrate 1. Equilibrate to RT Weigh 2. Weigh under Low Light Equilibrate->Weigh Aliquot 3. Aliquot into Amber Vials Weigh->Aliquot Purge 4. Purge with Argon/N2 Aliquot->Purge Seal 5. Seal & Store at -20°C Purge->Seal

Caption: Step-by-step workflow for aliquoting and storing bumetanide powder.

VI. References

  • MedKoo Biosciences. "Product data sheet". URL:

  • DailyMed. "Label: BUMETANIDE injection". URL:

  • Santa Cruz Biotechnology. "Bumetanide (Ro 10-6338)". URL:

  • ResearchGate. "Effects of Light, Temperature, Humidity on the Stability of Each Opened Tablet Formula". URL:

  • PubMed. "Solubilization and stability of bumetanide in vehicles for intranasal administration". URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Diuretic Efficacy of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid vs. Furosemide

Executive Summary The development of novel therapeutics often relies on the structural modification of existing pharmacological agents to eliminate off-target effects while amplifying desired properties. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics often relies on the structural modification of existing pharmacological agents to eliminate off-target effects while amplifying desired properties. This guide provides an in-depth technical comparison between Furosemide , a classic high-ceiling loop diuretic, and 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (also known as N-butyl bumetanide or NTP-2014), a heavily modified derivative of the loop diuretic bumetanide[1]. While furosemide is utilized globally for its potent diuretic and natriuretic efficacy, the dibutylamino analog represents a structural paradigm shift: its modifications completely abolish diuretic activity, repurposing the molecule as a centrally acting neurotherapeutic[2].

Pharmacological Divergence: Causality and Mechanisms

To understand the stark contrast in diuretic efficacy between these two compounds, one must examine the structure-activity relationship (SAR) governing the solute carrier family 12 member 1 (SLC12A1), commonly known as the NKCC2 cotransporter .

  • Furosemide (High Diuretic Efficacy): Furosemide contains a mono-substituted furfurylamino group. This specific steric profile, combined with its sulfamoylbenzoic acid core, allows the molecule to dock precisely into the chloride-binding pocket of the NKCC2 cotransporter in the thick ascending limb of the loop of Henle[3]. By blocking the translocation of Na⁺, K⁺, and Cl⁻ ions across the apical membrane, furosemide disrupts the renal medullary concentration gradient, leading to massive diuresis.

  • 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (Zero Diuretic Efficacy): In this analog, the secondary amine is di-alkylated with two bulky butyl groups. This critical modification introduces severe steric hindrance, physically preventing the molecule from binding to the NKCC2 cotransporter[1]. Consequently, it fails to inhibit ion reabsorption and produces no diuresis[4]. However, this dibutylation dramatically increases the molecule's lipophilicity, allowing it to cross the blood-brain barrier where it acts as a subtype-selective modulator of GABA-A receptors, offering neuroprotective and anticonvulsant properties[2].

MOA Furosemide Furosemide (Mono-substituted amine) NKCC2 NKCC2 Cotransporter (Renal Loop of Henle) Furosemide->NKCC2 High Affinity Binding NTP2014 NTP-2014 (Dibutylamino analog) NTP2014->NKCC2 Steric Clash (Binding Abolished) GABAA GABA-A Receptor (Central Nervous System) NTP2014->GABAA High Affinity Binding Diuresis Massive Diuresis & Natriuresis NKCC2->Diuresis Neuro Neuroprotection & Anticonvulsant GABAA->Neuro

Divergent pharmacological pathways of Furosemide and NTP-2014 based on structural modifications.

Quantitative Efficacy Comparison

The functional consequences of the steric clash at the NKCC2 binding site are absolute. Experimental data highlights that while furosemide triggers profound fluid and electrolyte excretion, the dibutylamino analog maintains baseline physiological levels[4].

Pharmacological ParameterFurosemide3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid
Primary Target NKCC2 (SLC12A1)GABA-A Receptor
NKCC2 Inhibitory Activity High (IC50 ~3-10 µM)None (No inhibition observed)
Urine Output (Diuresis) +++ (Massive increase)Baseline (No increase)
Sodium Excretion +++ (High natriuresis)Baseline (No increase)
Potassium Excretion ++ (Kaliuresis)Baseline (No increase)
CNS Penetration PoorHigh (Due to increased lipophilicity)
Primary Indication Edema, HypertensionNeuropathic pain, Epilepsy (Investigational)

Experimental Methodologies

To objectively validate the diuretic efficacy (or lack thereof) of these compounds, researchers utilize self-validating in vivo and in vitro systems. The following protocols outline the industry-standard methodologies for quantifying these effects.

Protocol 1: In Vivo Diuresis and Electrolyte Excretion Assay

This protocol utilizes metabolic cages to strictly isolate urine from feces, ensuring that volumetric and electrolytic quantifications are not compromised by cross-contamination.

  • Animal Acclimation: House adult male Sprague-Dawley rats individually in metabolic cages for 48 hours prior to the study. Provide ad libitum access to food and water to establish baseline metabolic homeostasis.

  • Dosing & Administration: Randomize the cohort into three groups. Administer Intraperitoneal (i.p.) injections of Vehicle (Control), Furosemide (10 mg/kg), or the dibutylamino analog (50 mg/kg)[4]. Causality Note: A higher dose of the analog is used to conclusively prove the absence of diuresis even at elevated systemic concentrations.

  • Continuous Collection: Collect urine continuously over a 24-hour post-dose period. Use chilled collection receptacles (4°C) to prevent sample evaporation and bacterial degradation of electrolytes.

  • Volumetric Analysis: Measure total urine volume gravimetrically. Furosemide cohorts will exhibit a 200-300% increase in volume, whereas the analog cohort will mirror the vehicle control[4].

  • Electrolyte Quantification: Centrifuge the urine to remove particulates. Analyze Na⁺ and K⁺ concentrations using ion chromatography or flame photometry.

Workflow Acclimation 1. Animal Acclimation (Metabolic Cages, 48h) Dosing 2. Compound Admin (Vehicle, Furosemide, NTP-2014) Acclimation->Dosing Collection 3. Urine Collection (0-24h, Chilled Receptacles) Dosing->Collection Analysis 4. Electrolyte Analysis (Ion Chromatography) Collection->Analysis

Step-by-step in vivo metabolic cage workflow for quantifying diuretic and natriuretic efficacy.

Protocol 2: In Vitro NKCC2 Transporter Inhibition Assay

To prove that the lack of diuresis is due to a failure to inhibit the transporter (rather than rapid metabolic clearance), an in vitro flux assay is required.

  • Cell Line Preparation: Culture HEK293 cells stably transfected with human NKCC2 in standard DMEM media.

  • Pre-incubation (Target Engagement): Wash cells with a Cl⁻-free buffer to hyperpolarize the membrane and stimulate NKCC2 activity. Pre-incubate the cells with varying concentrations of Furosemide or the dibutylamino analog for 15 minutes.

  • Tracer Uptake: Introduce Rubidium-86 (⁸⁶Rb⁺) or Thallium-201 (²⁰¹Tl⁺) into the extracellular buffer. Causality Note: Because NKCC2 transports K⁺, these specific ions act as K⁺ surrogates, allowing for precise quantification of transporter flux without the high background noise of endogenous intracellular K⁺.

  • Termination: After exactly 5 minutes, terminate the reaction by washing the cells with ice-cold buffer containing a known potent NKCC inhibitor (e.g., pure bumetanide) to lock the transporters.

  • Quantification: Lyse the cells and measure intracellular tracer accumulation using a gamma counter. Furosemide will show a dose-dependent reduction in tracer uptake, while the dibutylamino analog will show no inhibition of uptake[4].

Implications for Drug Development

The comparison between furosemide and 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid perfectly illustrates the power of rational drug design. By understanding the exact steric requirements of the NKCC2 binding pocket, researchers successfully engineered the diuretic activity out of a loop diuretic scaffold[2]. This allows the new molecule to be dosed systemically for central nervous system indications (like refractory epilepsy) without causing the severe, potentially fatal dehydration and hypokalemia that would occur if a standard loop diuretic were used at neuroactive doses[1].

Sources

Comparative

Comparative NKCC1 inhibition of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid

Title: Comparative NKCC1 Inhibition of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid: A Technical Guide As a Senior Application Scientist, selecting the right pharmacological tool requires moving beyond basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative NKCC1 Inhibition of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid: A Technical Guide

As a Senior Application Scientist, selecting the right pharmacological tool requires moving beyond basic IC50 values to understand structural interactions, pharmacokinetic barriers, and assay reliability. 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid, universally known as Bumetanide , is the gold-standard loop diuretic used to inhibit the Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1).

This guide objectively compares Bumetanide against alternative NKCC1 inhibitors (such as Azosemide, Furosemide, and Torasemide), elucidates their structural mechanisms of action, and provides self-validating experimental protocols for your drug development workflows.

Structural Pharmacology and Mechanism of Action

NKCC1 is a secondary active transporter crucial for intracellular chloride (Cl⁻) homeostasis, cell volume regulation, and neuronal excitability[1]. The pharmacological blockade of NKCC1 by loop diuretics is heavily dependent on the presence of specific functional groups.

Recent high-resolution structural analyses reveal that Bumetanide and Furosemide exhibit a unique K⁺-dependent antagonism. Both molecules possess a highly polar carboxyl group that coordinates and occludes a potassium (K⁺) ion within a binding pocket at the extracellular entryway of the NKCC1 transmembrane domain[2]. By trapping the K⁺ ion, Bumetanide locks the transporter in an inactive state.

Conversely, newer alternatives like Azosemide and Torasemide lack this carboxyl group. Instead of coordinating the K⁺ ion, they physically encroach into the binding pocket and expel K⁺, achieving potent inhibition without the acidic moiety[2].

Mechanism Bumetanide Bumetanide (Carboxylated) NKCC1 NKCC1 Transporter (TMD Domain) Bumetanide->NKCC1 Binds & K_ion Potassium (K+) Occlusion Bumetanide->K_ion Coordinates via Carboxyl Group Azosemide Azosemide (Non-acidic) Azosemide->NKCC1 Binds (Higher Affinity) Inhibition Transport Blockade NKCC1->Inhibition Induces K_ion->Inhibition Traps Transporter

Mechanism of NKCC1 inhibition by loop diuretics.

Comparative Efficacy and Pharmacokinetics

While Bumetanide is highly effective in vitro, its in vivo utility for central nervous system (CNS) targets (e.g., neonatal seizures, epilepsy, or glioma) is severely limited by its physicochemical properties. The very carboxyl group that coordinates K⁺ makes Bumetanide highly acidic and polar, resulting in poor blood-brain barrier (BBB) penetration. Studies show that only 6–17% of systemic Bumetanide reaches free, unbound concentrations in the brain due to probenecid-sensitive efflux transport[3].

For researchers targeting CNS NKCC1, Azosemide has emerged as a superior alternative. As a non-acidic sulfonylurea analog, it bypasses significant efflux transport and demonstrates approximately 4-fold higher potency against human NKCC1 variants compared to Bumetanide[4].

Quantitative Comparison of NKCC1 Inhibitors
InhibitorChemical ClassNKCC1 IC₅₀BBB PermeabilityMechanistic Feature
Bumetanide Sulfamoylbenzoic acid~0.1 - 1.0 µM[1][5]Poor (Acidic)Coordinates K⁺ via carboxyl group[2]
Azosemide Sulfonylurea analog~0.2 µM[1][4]Moderate (Non-acidic)Expels K⁺, higher affinity[2]
Furosemide Sulfamoylbenzoic acid~5.0 - 6.0 µM[1]Poor (Acidic)Coordinates K⁺ via carboxyl group[2]
Ethacrynic Acid Phenoxyacetic acid~1.6 - 3.0 mM[1]PoorLacks sulfamoyl moiety[1]

Causality Insight: Furosemide is structurally similar to Bumetanide but exhibits a 20- to 40-fold lower potency. This is due to suboptimal hydrophobic interactions with the M304/M382 gating residues in the NKCC1 transmembrane domain, which Bumetanide engages much more effectively[1].

Experimental Methodology: Validating NKCC1 Inhibition

To objectively validate the inhibitory efficacy of Bumetanide or its alternatives, researchers must utilize functional assays. Electrophysiology is the gold standard but lacks high-throughput scalability. Historically, Thallium (Tl⁺) flux assays were used; however, Tl⁺ generates high false-positive rates due to innate fluorescence artifacts and cellular toxicity[6].

The most robust, self-validating system is the Nonradioactive Rubidium (Rb⁺) Flux Assay . Because NKCC1 transports Na⁺, K⁺, and Cl⁻ in a 1:1:2 stoichiometry, Rb⁺ acts as a perfect surrogate for K⁺ with similar ionic radii, allowing precise quantification via atomic absorption[5][6].

Step-by-Step Protocol: Nonradioactive Rb⁺ Influx Assay

Rationale: We utilize hypertonic stress to deliberately shrink the cells. This mechanically triggers NKCC1 to mediate a Regulatory Volume Increase (RVI), maximizing the signal window before introducing the inhibitor[5].

  • Cell Preparation: Seed HEK293 or GL26 glioma cells in 24-well plates and culture until 80-90% confluent.

  • Pre-incubation (Baseline Establishment): Wash cells with an isotonic buffer (310 mOsm, Rb⁺-free). Pre-incubate the cells with the test compound (e.g., Bumetanide at 10 µM or Azosemide at 2 µM) for 15 minutes at 37°C to allow receptor binding.

  • Hypertonic Stimulation: Aspirate the buffer and expose the cells to a hypertonic solution (400 mOsm, adjusted with 7.7 mM sucrose) containing 5.36 mM RbCl and the respective inhibitor concentration for exactly 5 minutes at 37°C[5].

  • Termination & Washing: Rapidly aspirate the hypertonic solution and wash cells three times with ice-cold, Rb⁺-free isotonic buffer to halt transporter activity and remove extracellular Rb⁺.

  • Cell Lysis: Lyse the cells using 0.15% SDS (200 µL/well) to release the intracellularly accumulated Rb⁺[5].

  • Quantification: Measure the intracellular Rb⁺ concentration in the lysates using an automated atomic absorption spectrophotometer (e.g., Ion Channel Reader ICR-8000). Normalize the Rb⁺ influx rate against total protein content (µg Rb⁺/mg protein/min) determined via a BCA assay[5].

Assay Step1 1. Cell Seeding (HEK293 / Glioma) Step2 2. Inhibitor Pre-incubation (e.g., Bumetanide 10 µM) Step1->Step2 Step3 3. Hypertonic Stimulation (400 mOsm + 5.36 mM Rb+) Step2->Step3 Step4 4. Cell Lysis (0.15% SDS) Step3->Step4 Step5 5. Rb+ Quantification (Atomic Absorption) Step4->Step5

Step-by-step workflow for the nonradioactive Rubidium (Rb+) flux assay.

Conclusion for Drug Development Professionals

While 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (Bumetanide) remains the indispensable positive control for in vitro NKCC1 assays due to its well-characterized K⁺-occlusion mechanism[2], its clinical translation for neurological disorders is bottlenecked by its acidic nature[3]. For in vivo CNS applications, researchers should pivot toward non-acidic alternatives like Azosemide, which offer superior potency (~0.2 µM IC₅₀) and bypass probenecid-sensitive BBB efflux mechanisms[3][4].

References

  • Title: The search for brain-permeant NKCC1 inhibitors for the treatment of seizures: Pharmacokinetic-pharmacodynamic modelling of NKCC1 inhibition by azosemide, torasemide, and bumetanide in mouse brain Source: PubMed (NIH) URL: [Link]

  • Title: Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B Source: PubMed (NIH) URL: [Link]

  • Title: Structural basis for human NKCC1 inhibition by loop diuretic drugs Source: PMC (NIH) URL: [Link]

  • Title: A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology Source: PubMed (NIH) URL: [Link]

  • Title: Role of Monovalent Ions in the NKCC1 Inhibition Mechanism Revealed through Molecular Simulations Source: MDPI URL: [Link]

  • Title: Role of NKCC1 Activity in Glioma K+ Homeostasis and Cell Growth: New Insights With the Bumetanide-Derivative STS66 Source: Frontiers URL: [Link]

Sources

Validation

Validating Bumetanide's Efficacy and Specificity in NKCC1 Knockout Mouse Models: A Comparative Guide

This guide provides a comprehensive framework for validating the therapeutic effects of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid, commonly known as Bumetanide, using knockout mouse models. We will delve i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the therapeutic effects of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid, commonly known as Bumetanide, using knockout mouse models. We will delve into the scientific rationale behind this approach, present detailed experimental protocols, and compare Bumetanide with alternative compounds, offering researchers, scientists, and drug development professionals a robust resource for their preclinical studies.

Introduction: Bumetanide and the Critical Role of the Na-K-2Cl Cotransporter (NKCC1)

Bumetanide is a potent loop diuretic that exerts its primary clinical effects by inhibiting the Na-K-2Cl cotransporter (NKCC).[1][2][3] It displays selectivity for the NKCC1 isoform over the NKCC2 isoform, with IC50 values of 0.68 μM for human NKCC1A and 4.0 μM for human NKCC2A.[4][5] While its diuretic action is mediated through the inhibition of NKCC2 in the thick ascending limb of the Loop of Henle[1][2], a growing body of research is focused on its potential in treating neurological disorders.[6][7][8] This neurological activity is attributed to its inhibition of NKCC1, which is widely expressed in the brain and plays a crucial role in regulating intracellular chloride concentrations and, consequently, GABAergic neurotransmission.[6][9]

In immature neurons and certain pathological states, elevated NKCC1 expression leads to a high intracellular chloride concentration, causing GABA-A receptor activation to be depolarizing and excitatory, rather than hyperpolarizing and inhibitory.[9] By inhibiting NKCC1, Bumetanide can restore the inhibitory action of GABA, a mechanism that is being explored for conditions such as neonatal seizures, autism spectrum disorders, and epilepsy.[6][7][9]

The Scientific Imperative for Knockout Mouse Models in Bumetanide Validation

To unequivocally demonstrate that the therapeutic effects of Bumetanide are mediated through the inhibition of NKCC1, a knockout (KO) mouse model lacking the Slc12a2 gene (which encodes NKCC1) is an indispensable tool. This model allows for the dissection of on-target versus off-target effects of the drug. If Bumetanide's efficacy is truly dependent on NKCC1 inhibition, its effects should be significantly attenuated or absent in NKCC1 KO mice compared to wild-type (WT) littermates.

NKCC1 KO mice are viable, though they exhibit a range of phenotypes including deafness, balance issues, growth retardation, and reduced blood pressure.[10][11][12] These baseline differences must be carefully considered in the experimental design and interpretation of results.

Experimental Design: A Comparative Study of Bumetanide in WT and NKCC1 KO Mice

A well-controlled study is paramount to generating reliable and interpretable data. Here, we outline a robust experimental design.

Experimental Workflow

Bumetanide Validation Workflow cluster_0 Animal Cohorts cluster_1 Treatment Groups cluster_2 Outcome Measures WT Mice WT Mice WT + Vehicle WT + Vehicle WT Mice->WT + Vehicle WT + Bumetanide WT + Bumetanide WT Mice->WT + Bumetanide NKCC1 KO Mice NKCC1 KO Mice KO + Vehicle KO + Vehicle NKCC1 KO Mice->KO + Vehicle KO + Bumetanide KO + Bumetanide NKCC1 KO Mice->KO + Bumetanide Behavioral Assays Behavioral Assays WT + Vehicle->Behavioral Assays Electrophysiology Electrophysiology WT + Vehicle->Electrophysiology Biochemical Analysis Biochemical Analysis WT + Vehicle->Biochemical Analysis WT + Bumetanide->Behavioral Assays Compare WT + Bumetanide->Electrophysiology Compare WT + Bumetanide->Biochemical Analysis Compare Pharmacokinetics Pharmacokinetics WT + Bumetanide->Pharmacokinetics KO + Vehicle->Behavioral Assays KO + Vehicle->Electrophysiology KO + Vehicle->Biochemical Analysis KO + Bumetanide->Behavioral Assays KO + Bumetanide->Electrophysiology KO + Bumetanide->Biochemical Analysis KO + Bumetanide->Pharmacokinetics Bumetanide Signaling Pathway cluster_neuron Neuron Bumetanide Bumetanide NKCC1 NKCC1 Bumetanide->NKCC1 Inhibits Low_Cl_in Low Intracellular Chloride Bumetanide->Low_Cl_in Promotes High_Cl_in High Intracellular Chloride NKCC1->High_Cl_in Maintains GABA_A_R GABA-A Receptor High_Cl_in->GABA_A_R Leads to Cl- efflux Low_Cl_in->GABA_A_R Leads to Cl- influx Depolarization Depolarizing/ Excitatory GABA GABA_A_R->Depolarization Hyperpolarization Hyperpolarizing/ Inhibitory GABA GABA_A_R->Hyperpolarization

Caption: Bumetanide's mechanism of action in neurons.

Conclusion

The use of NKCC1 knockout mouse models provides an essential and rigorous platform for validating the on-target effects of Bumetanide. By demonstrating a clear attenuation of therapeutic efficacy in these models, researchers can confidently attribute the compound's mechanism of action to the inhibition of NKCC1. This approach, coupled with a thorough comparison to alternative compounds, is critical for advancing our understanding of NKCC1's role in neurological disorders and for the development of more targeted and effective therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bumetanide?
  • Dr.Oracle. (2025, December 17). What is the mechanism of action of Bumex (bumetanide)?
  • MedchemExpress.com. (n.d.). Bumetanide (Ro 10-6338) | NKCC1 Inhibitor.
  • Pediatric Oncall. (n.d.). Bumetanide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
  • Drugs.com. (n.d.). Bumetanide Alternatives Compared.
  • Ben-Ari, Y. (2021). A Wholistic View of How Bumetanide Attenuates Autism Spectrum Disorders. Pharmaceuticals, 14(3), 224.
  • Wikipedia. (n.d.). Bumetanide.
  • GoodRx. (2024, May 12). Bumetanide (Bumex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • NeurologyLive. (2024, March 30). NKCC1 Inhibitor Bumetanide Shows No Effect on Parkinson Disease Progression.
  • MDPI. (2020, December 4). NKCC1, an Elusive Molecular Target in Brain Development: Making Sense of the Existing Data.
  • Selleck Chemicals. (2024, May 22). Bumetanide | NKCC inhibitor | CAS 28395-03-1.
  • Delpire, E., & Mount, D. B. (2021). NKCC1: Newly Found as a Human Disease-Causing Ion Transporter. Frontiers in Physiology, 12, 639082.
  • Frontiers. (2022, July 21). NKCC1 and KCC2: Structural insights into phospho-regulation.
  • Kahle, K. T., Staley, K. J., & Delpire, E. (2008). The bumetanide-sensitive Na-K-2Cl cotransporter NKCC1 as a potential target of a novel mechanism-based treatment strategy for neonatal seizures. Neurosurgical focus, 25(3), E22.
  • Hampel, P., Römermann, K., MacAulay, N., & Löscher, W. (2021). Deletion of the Na-K-2Cl cotransporter NKCC1 results in a more severe epileptic phenotype in the intrahippocampal kainate mouse model of temporal lobe epilepsy. Neurobiology of Disease, 152, 105297.
  • PHA UK. (2023, October 19). Important information about the water tablet bumetanide.
  • NHS. (n.d.). Common questions about bumetanide.
  • American Heart Association. (2025, August 14). Types of Blood Pressure Medications.
  • Clinical Trials. (2023, August 10). Bumetanide vs Torsemide | Power.
  • De Felice, A., et al. (2020). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry, 63(22), 13646–13670.
  • Tardi, V., et al. (2020). Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders. Cell Reports, 32(2), 107871.

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Comparative

A Comparative Guide to Sulfamyl Diuretics: Bumetanide and its Analogs in Renal Pharmacology

For researchers and drug development professionals navigating the landscape of renal therapeutics, a nuanced understanding of diuretic pharmacology is paramount. This guide provides an in-depth, objective comparison of b...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the landscape of renal therapeutics, a nuanced understanding of diuretic pharmacology is paramount. This guide provides an in-depth, objective comparison of bumetanide, a potent sulfamyl loop diuretic, with other key players in its class. We will delve into the molecular mechanisms, comparative efficacy based on experimental data, and the practical methodologies for their evaluation. This analysis is grounded in established scientific principles to provide a reliable resource for laboratory and clinical research.

Introduction to Sulfamyl Diuretics: A Pillar in Fluid Management

Sulfamyl diuretics, characterized by a core sulfonamide group, are a cornerstone in the management of fluid overload (edema) associated with conditions like congestive heart failure, liver cirrhosis, and renal disease.[1][2] Their primary function is to increase urine output (diuresis) by inhibiting sodium and chloride reabsorption in the kidneys.[3] This class is broadly divided into two main categories based on their primary site of action within the nephron: loop diuretics and thiazide-like diuretics.

This guide will focus on the high-ceiling loop diuretics, so-named for their potent dose-dependent effects, with a specific emphasis on Bumetanide , chemically known as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid.[1][4] We will also address its close structural analog, 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid, a distinct but related compound.[5]

Chemical Structures and Classification

The efficacy and specificity of sulfamyl diuretics are intrinsically linked to their chemical structures.

Bumetanide: Its structure features a benzoic acid core with three key functional groups: a sulfamoyl group (-SO₂NH₂), a phenoxy group (-OC₆H₅), and a butylamino group (-NH(CH₂)₃CH₃).[6]

3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid: This compound is structurally analogous to bumetanide but possesses a dibutylamino group (-N((CH₂)₃CH₃)₂) instead of a butylamino group.[5] This seemingly minor alteration can significantly impact the molecule's lipophilicity, receptor binding affinity, and overall pharmacological profile.

Other Key Loop Diuretics:

  • Furosemide: A widely used loop diuretic, serving as a common benchmark for comparison.

  • Torsemide: Known for its high bioavailability and longer duration of action.[7]

  • Piretanide: Another potent loop diuretic.[8]

  • Azosemide: A monosulfamyl loop diuretic.[9]

Mechanism of Action: Targeting the NKCC2 Co-transporter

The primary molecular target for bumetanide and other loop diuretics is the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2), located on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the Loop of Henle.[10][11] This section of the nephron is responsible for reabsorbing approximately 20-25% of the filtered sodium load, making it a powerful site for diuretic intervention.[12]

By binding to the chloride-binding site of the NKCC2 transporter, loop diuretics inhibit the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[10][13] This disruption leads to several downstream effects:

  • Increased Solute Load: A higher concentration of ions remains within the tubular fluid.

  • Osmotic Water Retention: The increased osmotic pressure within the tubule retains water, preventing its reabsorption.

  • Enhanced Excretion: The net result is a significant increase in the excretion of sodium, chloride, potassium, and water.[14]

The following diagram illustrates this shared mechanism of action.

cluster_1 Lumen Tubular Lumen (Urine Side) NKCC2 Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC2) Target of Loop Diuretics Lumen->NKCC2:f0 Na⁺, K⁺, 2Cl⁻ Blood Interstitial Fluid (Blood Side) NaK_ATPase Na⁺/K⁺ ATPase Pump Blood->NaK_ATPase NaK_ATPase->Blood Diuretic Bumetanide & Other Loop Diuretics Diuretic->NKCC2:f1 Inhibition

Caption: Mechanism of action for loop diuretics on the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2).

Comparative Pharmacology: A Data-Driven Analysis

While sharing a common mechanism, sulfamyl loop diuretics exhibit significant differences in their pharmacokinetic and pharmacodynamic properties. These differences are critical for selecting the appropriate agent for a specific research or clinical application.

ParameterBumetanideFurosemideTorsemide
Relative Potency ~40x Furosemide[1][13]1x (Benchmark)~2-4x Furosemide[13]
Oral Bioavailability >80% (High & Predictable)[10][13]10-90% (Low & Variable)[10][15]>80% (High & Predictable)[10][13]
Onset of Action (Oral) 30-60 minutes[2]~60 minutes[16]~60 minutes[10]
Duration of Action 4-6 hours[13]6-8 hours[7]12-16 hours[7]
Elimination Half-life 1-1.5 hours[13]~2 hours[17]~3.5 hours[10]
Primary Metabolism Hepatic[14]Renal and Hepatic[8]Hepatic[14][17]

Key Insights from the Data:

  • Potency: Bumetanide is the most potent of the three on a milligram-for-milligram basis, requiring a much smaller dose to achieve a diuretic effect equivalent to that of furosemide.[7][18]

  • Bioavailability: The highly predictable bioavailability of bumetanide and torsemide is a significant advantage over furosemide, especially in conditions like heart failure where gut edema can impair drug absorption.[7][10] This predictability ensures a more consistent diuretic response with oral administration.[16]

  • Duration of Action: Torsemide's longer half-life and duration of action may allow for once-daily dosing and a smoother, more sustained diuresis compared to the shorter-acting bumetanide and furosemide.[7][17]

Experimental Protocol: In Vivo Evaluation of Diuretic Activity (Lipschitz Test)

To objectively compare the efficacy of diuretic agents, a standardized in vivo model is essential. The Lipschitz test is a widely accepted method for screening diuretic activity in rats.[19][20] This protocol provides a self-validating system by comparing the test article's effect to both a negative control (vehicle) and a positive control (a standard diuretic).

Objective: To quantify and compare the diuretic, saluretic (Na⁺ and Cl⁻ excretion), and natriuretic (Na⁺/K⁺ ratio) activities of a test compound (e.g., 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid) against a standard diuretic (e.g., bumetanide or furosemide).[21][22]

Materials:

  • Wistar albino rats (150-200g)[23]

  • Metabolic cages designed to separate urine and feces[19]

  • Oral gavage needles

  • Graduated cylinders for urine collection

  • Flame photometer for Na⁺ and K⁺ analysis

  • Chloride titrator

  • Test Compounds, Standard Diuretic (e.g., Furosemide 20 mg/kg), and Vehicle (e.g., 0.9% saline)[24]

Methodology:

  • Acclimatization & Fasting: Acclimate rats to metabolic cages for 3 days. Fast the animals for 18 hours prior to the experiment, with free access to water.[20][22]

  • Grouping: Divide rats into a minimum of three groups (n=6 per group):

    • Group I: Vehicle Control (e.g., Normal Saline, 25 ml/kg, p.o.)[24]

    • Group II: Positive Control (e.g., Furosemide, 20 mg/kg, p.o.)[24]

    • Group III: Test Compound (e.g., Bumetanide analog, desired dose, p.o.)

  • Hydration & Dosing: Administer a priming dose of normal saline (25 ml/kg) orally to all animals to ensure a uniform hydration state and promote diuresis.[24] Thirty minutes later, administer the respective vehicle, standard, or test compound via oral gavage.

  • Urine Collection: Immediately place animals back into the metabolic cages. Collect urine cumulatively at timed intervals, typically over 5 hours, and also for a total of 24 hours to assess prolonged effects.[19][21]

  • Data Measurement:

    • Urine Volume: Measure the total volume of urine collected for each rat.

    • Electrolyte Analysis: For each urine sample, determine the concentration of sodium (Na⁺) and potassium (K⁺) using a flame photometer, and chloride (Cl⁻) using a titrator.[20]

  • Data Analysis & Interpretation:

    • Diuretic Action: Calculate the ratio of the mean urine volume of the test group to the control group. A ratio > 1 indicates diuretic activity.

    • Lipschitz Value: This is the ratio of the response of the test compound to the response of the standard drug. A value ≥ 1 suggests potent activity.[22]

    • Saluretic Activity: Calculate the sum of Na⁺ and Cl⁻ excretion.[21]

    • Natriuretic Index (Na⁺/K⁺ Ratio): Calculate the ratio of sodium to potassium excretion. A ratio greater than 2 is considered a favorable natriuretic effect, while a ratio greater than 10 may indicate a potassium-sparing effect.[22]

The following diagram outlines this experimental workflow.

start Start: Acclimated & Fasted Wistar Rats grouping Divide into Groups (Control, Standard, Test) start->grouping hydration Oral Saline Hydration (25 ml/kg) grouping->hydration dosing Administer Compounds (Vehicle, Furosemide, Test Article) hydration->dosing collection Place in Metabolic Cages & Collect Urine (5h & 24h) dosing->collection measurement Measure Urine Volume & Electrolyte Concentrations (Na⁺, K⁺, Cl⁻) collection->measurement analysis Calculate Diuretic Action, Lipschitz Value, Saluretic & Natriuretic Indices measurement->analysis end End: Comparative Efficacy Data analysis->end

Caption: Workflow for the in vivo evaluation of diuretic activity using the Lipschitz test.

Side Effect Profiles and Clinical Considerations

The primary side effects of loop diuretics stem directly from their potent mechanism of action and include dehydration and electrolyte imbalances.[25]

  • Hypokalemia (Low Potassium): By increasing the delivery of sodium to the distal nephron, loop diuretics indirectly promote potassium excretion, which can lead to dangerously low potassium levels.[25]

  • Ototoxicity (Hearing Loss): A risk, particularly with high doses or rapid intravenous administration, with furosemide carrying a higher risk than bumetanide or torsemide.[17]

  • Metabolic Effects: Unlike thiazide diuretics, loop diuretics generally have minimal impact on glucose and lipid metabolism.[25]

The structural differences between bumetanide and its dibutylamino analog could potentially alter these side effect profiles. Increased lipophilicity in the dibutylamino variant might lead to greater tissue penetration, including into the central nervous system, or alter its metabolic pathway, warranting a full toxicological workup.

Conclusion

Bumetanide stands out among sulfamyl loop diuretics for its high potency and predictable oral bioavailability, offering a reliable alternative to the more variably absorbed furosemide.[10][16] Torsemide provides the advantage of a longer duration of action, suitable for once-daily dosing regimens.[7] The choice between these agents depends on the specific requirements of the research study or clinical scenario, balancing the need for potency, predictability, and duration of effect.

The study of analogs like 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid is a critical exercise in drug development. By employing rigorous, standardized protocols such as the Lipschitz test, researchers can precisely quantify how subtle molecular modifications translate into significant changes in pharmacological activity, paving the way for the development of next-generation diuretics with improved efficacy and safety profiles.

References

  • Bumetanide - Wikipedia. (n.d.). Retrieved from [Link]

  • What are the equivalent dosing ratios of furosemide, Bumex (bumetanide) and torsemide? (2025, October 30). Dr.Oracle. Retrieved from [Link]

  • What is the ranking of Lasix (furosemide), Bumex (bumetanide), and torsemide in terms of diuretic potency? (2025, September 19). Dr.Oracle. Retrieved from [Link]

  • FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. (n.d.). IJRPC. Retrieved from [Link]

  • Risler, T., Schwab, A., Kramer, B., Braun, N., & Erley, C. (1994). Comparative pharmacokinetics and pharmacodynamics of loop diuretics in renal failure. Cardiology, 84(Suppl 2), 155–161. Retrieved from [Link]

  • A reappraisal of loop diuretic choice in heart failure patients. (n.d.). PMC - NIH. Retrieved from [Link]

  • Comparative Pharmacokinetics and Pharmacodynamics of Loop Diuretics in Renal Failure. (n.d.). Karger. Retrieved from [Link]

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023, May 23). IP International Journal of Comprehensive and Advanced Pharmacology. Retrieved from [Link]

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of diuretic efficacy and antiurolithiatic potential of ethanolic leaf extract of Annona squamosa Linn. in experimental animal models. (n.d.). PMC - NIH. Retrieved from [Link]

  • Bumex vs. Lasix: Differences, similarities, and which is better for you. (2025, September 12). SingleCare. Retrieved from [Link]

  • A kind of synthetic method of bumetanide. (n.d.). Google Patents.
  • Review on Emerging Trends and Modifications of In Vivo and In Vitro Screening Techniques of Diuretic Activity. (2022, May 2). Systematic Review Pharmacy. Retrieved from [Link]

  • Clinical Pharmacology of Loop Diuretics in Critical Care. (2025, May 30). PMC - NIH. Retrieved from [Link]

  • A comparative review on In-vivo and In-vitro screening models for diuretic agents. (2023, May 23). ResearchGate. Retrieved from [Link]

  • Diuretics screening models. (n.d.). SlideShare. Retrieved from [Link]

  • Unique Pharmacological Properties and Safety Profiles of Loop Diuretics. (2024, September 1). JAPI. Retrieved from [Link]

  • Comparative Evaluation of Loop and Potassium-Sparing Diuretics in Heart Failure: Mechanisms, Clinical Roles, and Outcomes. (2026, January 3). International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Bumetanide. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Effects of loop diuretics on carbohydrate metabolism and electrolyte excretion. (n.d.). PubMed. Retrieved from [Link]

  • BUMEX®. (2024, January 17). accessdata.fda.gov. Retrieved from [Link]

  • BUMETANIDE. (n.d.). gsrs. Retrieved from [Link]

  • 4 Loop Diuretics and Their Differences. (2025, October 22). GoodRx. Retrieved from [Link]

  • Clinical Pharmacokinetics of Some Newer Diuretics. (n.d.). PubMed. Retrieved from [Link]

  • Systematic Review and Meta-Analysis of the Effect of Loop Diuretics on Antibiotic Pharmacokinetics. (2023, May 5). MDPI. Retrieved from [Link]

  • Bumetanide. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Evaluation of diuretic, saluretic and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar rats. (n.d.). njppp. Retrieved from [Link]

  • Doses prepared 2.5. Screening for Diuretic Activity (Lipschitz Test)... (n.d.). ResearchGate. Retrieved from [Link]

  • 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Bumetanide [USAN:USP:INN:BAN:JAN]. (n.d.). PubChem. Retrieved from [Link]

  • What is the ranking of diuretics by strength and their corresponding dosing? (2025, October 16). Dr.Oracle. Retrieved from [Link]

  • evaluation of the diuretic activity for the ethanolic extract of balanites aegyptiaca (l.) delile fruit by using modified lipschitz method. (2024, May 1). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Diuretic activity of methanolic extract of the whole plant of in rats Withania somnifera. (2023, June 17). Asian Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Benzoic acid, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-. (n.d.). Substance Details - SRS - EPA. Retrieved from [Link]

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Validation

Reproducibility of 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic Acid in High-Throughput Screening: A Comparative Guide

As drug discovery efforts increasingly target ion cotransporters for neurological, cardiovascular, and renal indications, the demand for robust, reproducible high-throughput screening (HTS) assays has surged. Central to...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery efforts increasingly target ion cotransporters for neurological, cardiovascular, and renal indications, the demand for robust, reproducible high-throughput screening (HTS) assays has surged. Central to these assays is 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid —universally known as Bumetanide —which serves as the gold-standard reference inhibitor for the Na-K-2Cl cotransporter 1 (NKCC1)[1].

This guide provides an in-depth technical comparison of Bumetanide against alternative loop diuretics, evaluates the modalities used to screen NKCC1, and outlines a self-validating protocol designed to maximize assay reproducibility and minimize false discovery rates.

Mechanistic Grounding: Why Bumetanide is the HTS Standard

NKCC1 (encoded by SLC12A2) mediates the electroneutral symport of one sodium, one potassium, and two chloride ions across the plasma membrane[2]. Because this process is electrically neutral, traditional high-throughput electrophysiology is ineffective, necessitating the use of specialized ion flux assays[3].

Bumetanide is exceptionally suited as an HTS control due to its rapid and direct mechanism of action. It binds to the extracellular transmembrane domain of NKCC1, competitively occluding the chloride and potassium binding pockets[1]. This interaction locks the transporter in an outward-open conformation, halting ion translocation within 30 seconds of application[1][4]. This rapid extracellular binding allows for short pre-incubation times, preserving cell viability and increasing plate throughput.

NKCC1_Inhibition Ions Extracellular Ions (Na+, K+, 2Cl-) NKCC1 NKCC1 Transporter (Active State) Ions->NKCC1 Binds to pockets Transport Ion Translocation (Intracellular) NKCC1->Transport Normal Function Bumetanide Bumetanide (Inhibitor) Bumetanide->NKCC1 Occludes K+/Cl- sites

Mechanism of NKCC1 inhibition by Bumetanide blocking ion translocation.

Comparative Performance Analysis

When designing an HTS campaign, selecting the correct reference inhibitor is critical for defining the assay window (the dynamic range between 100% activity and 100% inhibition). While several loop diuretics exist, their physicochemical properties and binding affinities vary drastically.

CompoundIUPAC / Chemical ClassNKCC1 IC₅₀HTS Utility & Reproducibility Profile
Bumetanide 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid~0.68 - 1.0 µM[4][5]Gold Standard. Highly reproducible in vitro. Defines a clear assay window. Soluble in DMSO up to 25 mg/mL[5].
Furosemide 4-Chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid~5.0 - 50 µM[1][4]Weak Alternative. ~40-fold lower potency than Bumetanide[6]. Requires high assay concentrations, increasing the risk of off-target effects and compound aggregation.
Azosemide 2-Chloro-5-(1H-tetrazol-5-yl)-4-(thiophen-2-ylmethylamino)benzenesulfonamide~0.2 µM[4]Emerging Tool. Higher potency than Bumetanide, but lacks the extensive historical validation in legacy HTS datasets[4].
Ethacrynic Acid 2-[4-(2-Methylidenebutanoyl)-2,3-dichlorophenoxy]acetic acid~1.6 - 3.0 mM[4]Not Recommended. Extremely low potency makes it unsuitable for establishing a robust Z'-factor in HTS[4].

Causality in Choice: Bumetanide is preferred over Furosemide because its sub-micromolar IC₅₀ allows it to be used at lower working concentrations (typically 10 µM for complete inhibition). This prevents the DMSO concentration from exceeding 1% in the final assay well, a critical threshold to prevent solvent-induced cellular toxicity and artifactual membrane permeabilization[5].

HTS Assay Modalities: Overcoming Optical Interference

The reproducibility of Bumetanide's inhibition profile is heavily dependent on the chosen detection modality. Because NKCC1 is electroneutral, researchers rely on surrogate ions (Thallium or Rubidium) to track potassium flux.

Thallium (Tl⁺) Flux Assays

Thallium flux utilizes Tl⁺ as a K⁺ surrogate, which enters the cell via NKCC1 and binds to a pre-loaded intracellular fluorescent dye (e.g., Fluo-4)[7].

  • Advantage: Continuous, kinetic readouts compatible with ultra-high-throughput 384- and 1536-well formats[7].

  • Limitation: Highly susceptible to false positives and false negatives. Many small molecules in HTS libraries act as auto-fluorescent compounds or fluorescence quenchers, directly interfering with the optical readout rather than modulating the transporter[3].

Non-Radioactive Rubidium (Rb⁺) Flux Assays

Rubidium flux uses Rb⁺ as the K⁺ surrogate, but detection is performed via atomic absorption spectroscopy using an Ion Channel Reader (ICR)[3].

  • Advantage: Completely immune to optical interference. It provides a highly accurate, electrically neutral measurement of ion flux, yielding exceptional assay robustness with Z'-factors ranging from 0.7 (automated) to 0.9 (manual)[3].

  • Limitation: Endpoint assay only; slightly lower throughput than fluorescence methods.

HTS_Workflow Step1 1. Cell Preparation (HEK293 expressing NKCC1) Step2 2. Compound Addition (Bumetanide in 1% DMSO) Step1->Step2 Step3 3. Tracer Incubation (Rb+ or Tl+ Flux) Step2->Step3 Step4A 4A. Tl+ Assay (Fluorescence Detection) Step3->Step4A Optical Step4B 4B. Rb+ Assay (Atomic Absorption/ICR) Step3->Step4B Non-optical Step5 5. Data Analysis (IC50 & Z' Factor) Step4A->Step5 Prone to interference Step4B->Step5 High reproducibility

Step-by-step HTS workflow comparing Thallium and Rubidium flux assays.

Standardized Self-Validating Protocol (Rb⁺ Flux)

To ensure maximum reproducibility when using 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid as a reference standard, the following Rb⁺ flux protocol establishes a self-validating system.

Step 1: Cell Preparation

  • Seed HEK293 cells stably expressing human NKCC1 into 384-well microplates at a density of 10,000 cells/well.

  • Incubate overnight at 37°C, 5% CO₂ to ensure monolayer formation[3].

Step 2: Compound Preparation & Solubility Management Causality Check: Bumetanide is sparingly soluble in aqueous buffers but highly soluble in DMSO[5]. Direct dilution into aqueous media can cause micro-precipitates.

  • Prepare a 10 mM stock of Bumetanide in 100% anhydrous DMSO[5].

  • Perform serial dilutions in an intermediate plate containing 100% DMSO.

  • Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo) to achieve a final assay concentration of 10 µM Bumetanide, ensuring the final DMSO concentration is strictly ≤1.0%.

Step 3: Pre-Incubation

  • Wash cells with Rb⁺-free assay buffer.

  • Add the Bumetanide/vehicle solutions and pre-incubate for 30 minutes at room temperature. This allows the compound to reach equilibrium at the extracellular binding site[1].

Step 4: Flux Initiation & Lysis

  • Add Rb⁺ loading buffer (containing 5 mM RbCl) to initiate flux.

  • Incubate for exactly 10 minutes.

  • Wash the cells three times with ice-cold wash buffer to halt transport and remove extracellular Rb⁺.

  • Add lysis buffer (e.g., 1% Triton X-100) to release intracellular Rb⁺.

Step 5: Detection & Validation

  • Read the plate using an Ion Channel Reader (ICR) via atomic absorption[3].

  • Self-Validation: Calculate the Z'-factor using the 1% DMSO wells (0% inhibition, max signal) and 10 µM Bumetanide wells (100% inhibition, min signal). A reproducible assay must yield a Z'-factor ≥ 0.7[3].

References

  • High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. National Institutes of Health (NIH). Available at:[Link]

  • CNS pharmacology of NKCC1 inhibitors. National Institutes of Health (NIH). Available at:[Link]

  • A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology. National Institutes of Health (NIH). Available at:[Link]

  • Structural basis for human NKCC1 inhibition by loop diuretic drugs. National Institutes of Health (NIH). Available at:[Link]

  • Role of Monovalent Ions in the NKCC1 Inhibition Mechanism Revealed through Molecular Simulations. National Research Council (CNR). Available at:[Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Assays for 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid

In the landscape of drug discovery and development, the rigorous and unambiguous characterization of a compound's interaction with its biological target is paramount. For a molecule like 3-(Aminosulfonyl)-5-(dibutylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the rigorous and unambiguous characterization of a compound's interaction with its biological target is paramount. For a molecule like 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid, more commonly known as Bumetanide , which targets the Na-K-Cl cotransporter (NKCC), ensuring the reliability of binding data is not just a matter of good practice—it is a foundational requirement for advancing a research program.[1][2][3]

This guide provides an in-depth comparison of two distinct, yet complementary, assay methodologies for characterizing Bumetanide's binding to its target. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for cross-validation to ensure the data you generate is robust, reproducible, and, above all, trustworthy. The goal of cross-validation is to ensure that results are comparable and that any observed differences are not due to the specific assay methodology chosen.[4][5][6][7][8]

The Target: Na-K-Cl Cotransporter (NKCC)

Bumetanide is a potent loop diuretic that exerts its effects by inhibiting the NKCC family of proteins, particularly NKCC1 and NKCC2.[1][2][3] These transporters are crucial for regulating ion gradients and cell volume across various tissues.[9][10] Consequently, assays designed to measure Bumetanide binding are essential for screening new chemical entities, elucidating structure-activity relationships (SAR), and understanding the molecular pharmacology of this important drug class.

Assay Methodologies: A Tale of Two Approaches

To achieve a comprehensive understanding of Bumetanide's interaction with NKCC, we will compare a direct binding assay with a functional, cell-based assay. This orthogonal approach is a cornerstone of robust assay validation.

  • Direct Binding: Radioligand Competition Assay. This is the gold-standard method for quantifying the affinity of an unlabeled compound (Bumetanide) for its receptor.[11][12][13] The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-Bumetanide) for a limited number of receptor binding sites.[11][14][15] The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Functional Inhibition: Thallium Flux Assay. Since NKCC transporters are responsible for ion movement, their activity can be measured functionally. This assay uses the non-radioactive, potassium-surrogate ion Thallium (Tl⁺) in conjunction with a Tl⁺-sensitive fluorescent dye.[9][16][17][18] When NKCC is active, it transports Tl⁺ into the cell, causing an increase in fluorescence.[9][16][19] Bumetanide's inhibition of the transporter is measured as a dose-dependent decrease in this fluorescent signal.[9]

Comparative Analysis of Methodologies

A direct comparison reveals the distinct advantages and limitations of each approach, underscoring the importance of cross-validation.

FeatureRadioligand Binding AssayThallium (Tl⁺) Flux Assay
Principle Measures direct competition for binding sites.[11]Measures inhibition of ion transport activity.[9][16]
Readout Radioactivity (Counts Per Minute).[20]Fluorescence Intensity.[21][22]
Format Typically membrane preparations from cells or tissue.[20][23]Live, intact cells.[9][10]
Throughput Moderate; amenable to 96-well format.[20]High; easily adaptable to 384-well format.[18][19]
Information Provides direct affinity (Kᵢ) of the inhibitor.[11]Provides functional potency (IC₅₀) of the inhibitor.[9]
Advantages Highly sensitive and specific; provides direct binding data.[13]High-throughput; non-radioactive; provides functional data.[9]
Disadvantages Requires handling of radioactive materials; lower throughput.Indirect measure of binding; susceptible to off-target effects.[21]

Experimental Protocols

The following protocols are provided as a framework. As a Senior Application Scientist, I must emphasize that optimization of buffer components, incubation times, and cell densities is critical for success in your specific laboratory environment.

Protocol 1: [³H]-Bumetanide Radioligand Competition Binding Assay

This protocol describes a competitive binding assay using membranes prepared from cells overexpressing human NKCC1.

Materials:

  • HEK293 cells stably expressing human NKCC1

  • Membrane Preparation Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Assay Buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM KCl, 1 mM MgCl₂)

  • [³H]-Bumetanide (specific activity ~80-90 Ci/mmol)

  • Unlabeled Bumetanide

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Microplate-based cell harvester and scintillation counter

Methodology:

  • Membrane Preparation: Harvest NKCC1-expressing HEK293 cells and homogenize in ice-cold Membrane Preparation Buffer. Centrifuge at low speed (1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes. Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., via BCA assay).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled Bumetanide (10 µM, for non-specific binding).

    • 50 µL of various concentrations of unlabeled test compound (Bumetanide standard curve).

    • 50 µL of [³H]-Bumetanide at a final concentration near its Kᴅ value (e.g., 2-5 nM).

    • 100 µL of the membrane preparation (50-100 µg protein).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. This step is crucial to allow the binding reaction to reach equilibrium.[12]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to separate bound from free radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percent specific binding against the logarithm of the unlabeled Bumetanide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[11]

Protocol 2: High-Throughput Thallium (Tl⁺) Flux Assay

This protocol outlines a functional assay to measure Bumetanide-mediated inhibition of NKCC1 activity in living cells.

Materials:

  • HEK293 cells stably expressing human NKCC1

  • Chloride-Free Buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM MgSO₄, 1.8 mM CaSO₄, 10 mM HEPES, 5 mM Glucose, pH 7.4)

  • Stimulation Buffer (Chloride-Free Buffer containing Thallium Sulfate (e.g., 2 mM Tl₂SO₄) and NaCl to restore physiological chloride)

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™, Thallos-AM)

  • Unlabeled Bumetanide

  • Fluorescence microplate reader with kinetic read capability

Methodology:

  • Cell Plating: Seed NKCC1-expressing HEK293 cells into a 384-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with Chloride-Free Buffer. Load the cells with the Tl⁺-sensitive dye according to the manufacturer's instructions, typically for 60 minutes at 37°C. The use of a chloride-free buffer during this step promotes the activation of the NKCC cotransporter.[9]

  • Compound Incubation: Add various concentrations of Bumetanide to the wells and incubate for 15-30 minutes. This pre-incubation allows the inhibitor to engage with its target before the functional challenge.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Begin a kinetic read (measuring fluorescence every 1-2 seconds).

  • Stimulation: After establishing a baseline fluorescence, inject the Stimulation Buffer into the wells. NKCC1-mediated Tl⁺ influx will cause a rapid increase in intracellular fluorescence.

  • Data Analysis: The rate of fluorescence increase (the initial slope of the kinetic curve) is proportional to NKCC1 activity. Normalize the data to controls (no inhibitor = 100% activity; fully inhibited = 0% activity). Plot the percent activity against the logarithm of the Bumetanide concentration and fit the data to determine the IC₅₀.

Cross-Validation Workflow: Ensuring Concordance

The core of this guide is the cross-validation process, which ensures that the direct binding affinity (Kᵢ) correlates with the functional potency (IC₅₀). Discrepancies can reveal important pharmacological properties, such as allosteric modulation or cell permeability issues.

CrossValidation cluster_0 Assay A: Radioligand Binding cluster_1 Assay B: Thallium Flux cluster_2 Data Correlation & Analysis A1 Prepare NKCC1 Membranes A2 Run [3H]-Bumetanide Competition Assay A1->A2 A3 Calculate Ki Value A2->A3 C1 Compare Ki and IC50 (e.g., Bland-Altman plot) A3->C1 Affinity Data B1 Culture NKCC1- Expressing Cells B2 Perform Tl+ Influx Inhibition Assay B1->B2 B3 Calculate IC50 Value B2->B3 B3->C1 Potency Data C2 Assess Correlation (e.g., Pearson r) C1->C2 D1 Conclusion: Assays are Concordant (High Confidence in Data) C2->D1 Strong Correlation D2 Conclusion: Assays are Discordant (Investigate Discrepancy) C2->D2 Weak/No Correlation

Caption: Workflow for the cross-validation of Bumetanide binding assays.

Interpreting the Results

A strong correlation between the Kᵢ from the radioligand binding assay and the IC₅₀ from the thallium flux assay provides high confidence that Bumetanide's functional effect is directly mediated by its binding to the NKCC transporter. A significant discrepancy warrants further investigation. For instance, a much higher IC₅₀ than Kᵢ could suggest poor cell permeability of the compound in the functional assay or that the binding site is not directly coupled to the transport function measured.

By employing this rigorous, dual-assay approach, researchers can generate a comprehensive and validated dataset that provides a solid foundation for any drug discovery program targeting the Na-K-Cl cotransporter.

References

  • Title: Basic principles of competitive binding assays Source: Benchchem URL
  • Title: Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines Source: Wiley Online Library URL
  • Title: Principles of Competitive Binding Assays (Saturation Analyses). I.
  • Title: Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners.
  • Title: Competition Assays vs.
  • Title: Principles of competitive binding assays (saturation analyses). II.
  • Title: Scheme of a thallium (TI) uptake assay to measure Na þ -K þ -2Cl À...
  • Title: Ion Channel Flux Assays and Protocols Source: Sigma-Aldrich URL
  • Title: High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells Source: BMC Cell Biology URL
  • Title: (PDF)
  • Title: Figure 4: [Fluorescence-based Ion Flux Assay Formats...].
  • Title: Fluorescent membrane potential assay for drug screening on Kv10.
  • Title: A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology Source: Aurora Biomed URL
  • Title: Ion Channel Assay Services Source: ION Biosciences URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: Cross-Validation of Bioanalytical Methods: A Comparative Guide to Utilizing Different Internal Standards Source: Benchchem URL
  • Title: Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2 Source: PNAS URL
  • Title: Bioanalytical Method Development and Validation Services Source: Charles River Laboratories URL
  • Title: Cross validation in bioanalysis: Why, when and how?
  • Title: Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters.
  • Title: Bumetanide (Ro 10-6338)
  • Title: Cross-validation of bioanalytical methods between laboratories Source: PubMed URL
  • Title: Bumetanide binds to the extracellular entryway of NKCC1 Overall...
  • Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL
  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
  • Title: Assay Protocol Book Source: PDSP URL
  • Title: Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine ...
  • Title: Assessment Of hERG Blockade By Radioligand Binding Assay With hERG Membrane Preparations Source: Merck Millipore URL
  • Title: Radioligand Binding Assay | In Vitro Biology Source: Oncodesign Services URL

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Safety & Regulatory Compliance

Safety

3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid proper disposal procedures

Comprehensive Safety and Disposal Guide for 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (Bumetanide) Executive Summary In pharmaceutical research and drug development, handling 3-(Aminosulfonyl)-5-(dibutylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid (Bumetanide)

Executive Summary

In pharmaceutical research and drug development, handling 3-(Aminosulfonyl)-5-(dibutylamino)-4-phenoxybenzoic acid—commonly known by its generic name, Bumetanide —requires stringent operational oversight. As a highly potent loop diuretic that inhibits the Na-K-Cl cotransporter (NKCC2), this active pharmaceutical ingredient (API) possesses significant pharmacological activity even at micro-doses. While not acutely lethal in standard occupational exposures, its environmental persistence and potential for aquatic toxicity mandate rigorous, self-validating disposal and containment protocols to prevent ecological contamination and occupational exposure.

Material Characterization & Hazard Profiling

Effective waste management begins with a fundamental understanding of the compound’s physicochemical properties. These metrics dictate how the chemical behaves in the environment and how it reacts during disposal processes.

Table 1: Physicochemical Data & Hazard Metrics for Bumetanide

Property / Hazard MetricValue / ClassificationOperational Implication for Disposal
Molecular Formula C₁₇H₂₀N₂O₅SDictates thermal decomposition products. Incineration will yield hazardous carbon monoxide (CO), nitrogen oxides (NOx), and sulfur oxides (SOx)[1].
Physical State White crystalline powderHigh risk of aerosolization. Any physical disturbance of dry waste increases inhalation risk[1].
Melting Point 230 - 231 °C[1]Remains highly stable under standard ambient laboratory and storage conditions.
Environmental Toxicity Toxic to aquatic life[2]Absolute prohibition on sink/sewer disposal. Leaches into soil if exposed to water[2],[3].
Incompatibilities Strong oxidizing agents[1]Must be strictly segregated from peroxides, nitrates, and halogens in liquid waste carboys to prevent exothermic reactions.

Immediate Spill Response & Containment Protocol

Accidental releases of Bumetanide powder present an immediate inhalation hazard due to the API's pharmacological potency. The following step-by-step methodology ensures safe containment through a principle of dust suppression .

Step-by-Step Methodology:

  • Isolate and Ventilate: Immediately evacuate non-essential personnel from the spill radius. Ensure local exhaust ventilation (e.g., fume hoods or room scrubbers) is active to capture ambient particulates[1].

  • Don Appropriate PPE: Equip an N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles[4]. Causality: Standard surgical masks provide zero protection against fine crystalline API dust; a particulate-rated filter is mandatory to prevent mucosal absorption.

  • Dust Suppression (Critical Step): Lightly mist the spilled powder with a compatible inert liquid (e.g., water) or cover the spill with a damp absorbent pad[1]. Causality: Dry sweeping aerosolizes the API, bypassing standard laboratory ventilation. Wetting the powder instantly increases the mass of the particles, binding them together and neutralizing the inhalation hazard.

  • Collection: Use a non-sparking scoop or shovel to transfer the wetted material into a sealable, leak-proof high-density polyethylene (HDPE) container[1].

  • Decontamination: Wash the affected surface thoroughly with soap and water. Collect all wash water using absorbent materials and dispose of it as hazardous liquid waste, as it now contains trace amounts of the API[5].

Standard Operating Procedure (SOP) for Routine Waste Disposal

Because Bumetanide is biologically active and toxic to aquatic life, high-temperature incineration is the only universally approved method for final disposal [2].

Causality: Bumetanide is a complex organic molecule containing sulfonamide and phenoxybenzoic acid moieties. High-temperature incineration ensures complete thermal destruction, breaking the molecule down into basic oxides and preventing the API from entering the water table, where it could act as a physiological disruptor to aquatic organisms.

Step-by-Step Workflow:

  • Segregation at Source:

    • Never mix Bumetanide waste with strong oxidizers[1].

    • Categorize waste immediately into one of three streams: Solid API, Liquid Solutions, or Biologically Contaminated Consumables.

  • Primary Packaging:

    • Solid Waste (Powders/Vials): Double-bag in heavy-duty polyethylene bags to prevent puncture, then place in a rigid, sealable outer container.

    • Liquid Waste (Assay buffers/Solvents): Store in compatible, clearly labeled solvent waste carboys. Ensure the carboy is kept in secondary containment to capture potential leaks.

  • Labeling: Label all containers clearly with the IUPAC name, "Bumetanide," and affix warnings stating: "Toxic to Aquatic Life" and "Active Pharmaceutical Ingredient"[2].

  • Final Disposition: Transfer the sealed containers to a licensed hazardous waste contractor for high-temperature incineration[2]. Landfilling is strictly prohibited due to the risk of soil leaching[2].

Waste Routing Decision Matrix

To streamline laboratory operations and ensure compliance, follow the decision matrix below for routing Bumetanide waste.

BumetanideDisposal Start Bumetanide Waste Generation Decision Determine Waste State & Context Start->Decision Solid Solid Powder / API (Unused/Expired) Decision->Solid Liquid Aqueous or Solvent Solutions Decision->Liquid Bio Biologically Contaminated (In vivo/In vitro assays) Decision->Bio ActionSolid Seal in leak-proof HDPE container Solid->ActionSolid ActionLiquid Collect in compatible solvent waste drum Liquid->ActionLiquid ActionBio Autoclave or route to biohazardous waste Bio->ActionBio Incineration High-Temperature Incineration Facility (Preferred Method) ActionSolid->Incineration ActionLiquid->Incineration ActionBio->Incineration

Figure 1: Decision matrix and operational workflow for Bumetanide waste stream segregation.

Regulatory & Environmental Compliance

While Bumetanide is not specifically listed as a RCRA P-listed (acutely hazardous) or U-listed (toxic) waste by the EPA[6], it falls under the general duty clause for pharmaceutical waste management. Discharging biologically active pharmaceuticals into municipal sewers violates local wastewater regulations and the Clean Water Act due to the inability of standard municipal water treatment facilities to filter out complex APIs.

If Bumetanide is biologically contaminated (e.g., used in in vivo animal models or in vitro cell cultures), institutional biosafety protocols supersede standard chemical disposal. These materials must be autoclaved or routed through specialized biohazardous waste streams prior to final incineration[2],[5].

References

  • Fresenius Kabi. "Bumetanide Injection USP Safety Data Sheet." Fresenius Kabi USA. Available at:[Link]

  • Hospira Inc. "Bumetanide Injection, USP Safety Data Sheet." Hospira. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. Available at: [Link]

Sources

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